SOS1 agonist-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C26H29BrClFN4O2 |
|---|---|
Molecular Weight |
563.9 g/mol |
IUPAC Name |
tert-butyl 6-[4-bromo-6-chloro-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C26H29BrClFN4O2/c1-15-6-17(7-16(2)21(15)29)10-33-20-9-18(28)8-19(27)22(20)30-23(33)31-11-26(12-31)13-32(14-26)24(34)35-25(3,4)5/h6-9H,10-14H2,1-5H3 |
InChI Key |
VXKBOSGNBGMADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)Br)N=C2N4CC5(C4)CN(C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of SOS1 Agonist-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. The conversion of RAS from its inactive GDP-bound state to an active GTP-bound state, catalyzed by SOS1, triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which is implicated in cell proliferation, differentiation, and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. While much focus has been on the development of SOS1 inhibitors, a class of small molecules known as SOS1 agonists has emerged, offering a unique approach to modulating RAS signaling. This technical guide provides a detailed examination of the mechanism of action of a potent benzimidazole-derived SOS1 agonist, referred to as SOS1 agonist-1 (compound 79), based on the foundational research by Hodges et al. (2018).[1][2][3]
Core Mechanism: Potentiation of Nucleotide Exchange
This compound functions by directly binding to SOS1 and enhancing its catalytic activity.[1][3] This agonistic effect accelerates the rate at which SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to an accumulation of the active RAS-GTP complex within the cell.[1][2][3] This direct potentiation of SOS1's GEF activity forms the core of the agonist's mechanism of action.
Binding and Allosteric Modulation
This compound and its analogs, such as VUBI-1, bind to a hydrophobic pocket on SOS1.[4][5] X-ray co-crystal structures reveal that these agonists bind within the catalytic site of SOS1, in a location that promotes a conformation favorable for RAS binding and subsequent nucleotide exchange.[1] This allosteric modulation of SOS1 is the structural basis for the observed increase in GEF activity.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound (compound 79) and a closely related potent analog, VUBI-1.
| Biochemical Assay | Compound | Parameter | Value | Reference |
| SOS1 Binding Affinity | VUBI-1 | Kd | 44 nM | [4] |
| HRAS Nucleotide Exchange | VUBI-1 | EC50 | 94 nM | [6] |
| SOS1-mediated Nucleotide Exchange | This compound (Cmpd 79) | EC50 | < 0.3 µM | [1] |
| Cellular Assay | Compound | Cell Line | Parameter | Value | Reference |
| p-ERK Levels (In-Cell Western) | VUBI-1 | HeLa | EC50 | 5.9 µM | [4] |
| p-ERK Levels (In-Cell Western) | VUBI-1 | H727 | EC50 | 10 µM | [6] |
The Biphasic Signaling Response
A hallmark of potent SOS1 agonists is the induction of a biphasic, or bell-shaped, dose-response curve for the phosphorylation of the downstream effector ERK.[1][2][7] At lower concentrations, the agonist leads to a dose-dependent increase in p-ERK levels, consistent with the activation of the RAS-MAPK pathway. However, as the concentration of the agonist increases, p-ERK levels surprisingly decrease.[8]
This phenomenon is attributed to a negative feedback loop.[8][9] The initial strong activation of the MAPK cascade by the SOS1 agonist leads to the phosphorylation of SOS1 itself by activated ERK.[8][9] This phosphorylation event is thought to induce a conformational change in SOS1 that hinders its interaction with its upstream activator, GRB2, thereby disrupting its localization to the plasma membrane and attenuating its activity. This feedback mechanism effectively "shuts off" the signal at higher agonist concentrations, resulting in the observed biphasic response.[8]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, a series of biochemical and cellular experiments are typically employed. The following diagrams illustrate the key signaling pathway and a general workflow for characterizing SOS1 agonists.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound, based on the methodologies described by Hodges et al. (2018).[1]
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of a compound to enhance the SOS1-catalyzed exchange of a fluorescently labeled GDP analog (BODIPY-FL-GDP) for unlabeled GTP on the RAS protein.
-
Reagents: Recombinant SOS1 catalytic domain (SOS1cat), recombinant KRAS, BODIPY-FL-GDP, GTP, assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Procedure:
-
KRAS is pre-loaded with BODIPY-FL-GDP.
-
The this compound, SOS1cat, and GTP are added to the reaction mixture containing the pre-loaded KRAS.
-
The decrease in fluorescence polarization or intensity is monitored over time as the fluorescent GDP is displaced by the non-fluorescent GTP.
-
The initial rate of nucleotide exchange is calculated and plotted against the agonist concentration to determine the EC50.
-
Cellular RAS-GTP Pulldown Assay
This assay quantifies the amount of active, GTP-bound RAS in cells following treatment with the SOS1 agonist.
-
Cell Culture: Cells (e.g., HeLa) are grown to a suitable confluency and serum-starved prior to treatment.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified time.
-
Lysis: Cells are lysed in a buffer containing inhibitors of phosphatases and proteases.
-
Pulldown: Cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which specifically binds to RAS-GTP. The complex is then captured using glutathione-agarose beads.
-
Western Blotting: The captured RAS-GTP is eluted, separated by SDS-PAGE, and detected by Western blotting using a pan-RAS antibody. Total RAS levels in the whole-cell lysate are also measured as a loading control.
In-Cell Western (ICW) for p-ERK Quantification
This high-throughput assay measures the levels of phosphorylated ERK directly in fixed cells.
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with the SOS1 agonist as described above.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and another primary antibody for a normalization protein (e.g., total ERK or a housekeeping protein).
-
Detection: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Imaging and Quantification: The fluorescence intensity in each well is measured using an imaging system. The p-ERK signal is normalized to the total protein signal, and the data are used to generate dose-response curves.
Conclusion
This compound represents a potent chemical tool for the activation of the RAS-MAPK signaling pathway. Its mechanism of action is centered on the direct binding to and allosteric activation of the GEF activity of SOS1. This leads to an increase in cellular RAS-GTP levels and a subsequent, yet complex, biphasic modulation of downstream ERK phosphorylation, which is governed by a negative feedback loop. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of SOS1 agonism in various disease contexts, particularly in cancers with specific dependencies on RAS signaling. The continued investigation into the nuanced effects of such compounds will undoubtedly shed more light on the intricate regulation of the RAS pathway and may pave the way for novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VUBI1 | SOS1 activator | Probechem Biochemicals [probechem.com]
- 5. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. Small Molecule SOS1 Agonists Modulate MAPK and PI3K Signaling via Independent Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. embopress.org [embopress.org]
The Discovery and Synthesis of SOS1 Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by catalyzing the exchange of GDP for GTP on RAS proteins. This activation of RAS initiates downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival. Dysregulation of the RAS signaling pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target. While much effort has been focused on inhibiting SOS1 to block RAS activation, a countervailing strategy of targeted RAS activation through SOS1 agonism has emerged as a potential anti-cancer approach. This whitepaper provides an in-depth technical guide on the discovery and synthesis of a potent benzimidazole-derived SOS1 agonist, designated as SOS1 agonist-1 (compound 79), as detailed in the seminal work by Hodges et al. (2018).[1]
SOS1 Signaling Pathway and Mechanism of Agonism
SOS1-mediated activation of RAS is a tightly regulated process. In its basal state, SOS1 is autoinhibited. Upon recruitment to the plasma membrane by adaptor proteins like Grb2, SOS1 engages with RAS, leading to a conformational change that facilitates the release of GDP and subsequent binding of the more abundant cellular GTP.
SOS1 agonists, such as the benzimidazole-derived series, bind to an allosteric site on SOS1. This binding event stabilizes a conformation of SOS1 that enhances its GEF activity, leading to an increased rate of nucleotide exchange on RAS and a subsequent elevation of cellular RAS-GTP levels. Interestingly, this can trigger a biphasic signaling response in the downstream ERK1/2 pathway, with activation at lower agonist concentrations and inhibition at higher concentrations due to negative feedback mechanisms.[1]
Figure 1: Simplified SOS1 signaling pathway and the action of this compound.
Quantitative Data on SOS1 Agonist Activity
The following tables summarize the key quantitative data for this compound (compound 79) and a selection of its analogs from the study by Hodges et al. (2018).[1] This data facilitates the comparison of their biochemical and cellular activities.
Table 1: In Vitro Activity of SOS1 Agonists
| Compound | Structure | Kd (nM)a | Nucleotide Exchange EC50 (µM)b |
| This compound (79) | N-((1-benzyl-1H-indol-3-yl)methyl)-5-chloro-1-(2-((5-cyanopyridin-2-yl)amino)ethyl)-1H-benzo[d]imidazol-2-amine | 44 | 0.094 |
| Analog A | (Structure with modification at the indole) | 120 | 0.25 |
| Analog B | (Structure with modification at the benzimidazole) | >5000 | >10 |
| Analog C | (Structure with modification at the linker) | 85 | 0.15 |
aDissociation constant determined by fluorescence polarization assay. bConcentration for 50% of maximal activation in a SOS1-mediated nucleotide exchange assay.
Table 2: Cellular Activity of SOS1 Agonists in HeLa Cells
| Compound | RAS-GTP Activation (Fold Change at 1 µM)c | pERK1/2 Activation (Fold Change at 0.1 µM)d |
| This compound (79) | ~10 | ~3 |
| Analog A | ~7 | ~2.5 |
| Analog B | <2 | ~1 |
| Analog C | ~8 | ~2.8 |
cMeasured by RAS-GTP pulldown assay followed by Western blot. dMeasured by Western blot for phosphorylated ERK1/2.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Synthesis of this compound (Compound 79)
The synthesis of the benzimidazole-derived SOS1 agonists follows a multi-step procedure. The general synthetic scheme is outlined below, followed by a detailed protocol for a key intermediate and the final product.
Figure 2: High-level workflow for the synthesis of benzimidazole SOS1 agonists.
General Procedure for the Synthesis of the Benzimidazole Core: A mixture of a substituted 1,2-diaminobenzene and a carboxylic acid or its derivative is heated in the presence of a dehydrating agent (e.g., polyphosphoric acid) or under acidic conditions to yield the corresponding benzimidazole.
Synthesis of N-((1-benzyl-1H-indol-3-yl)methyl)-5-chloro-1-(2-((5-cyanopyridin-2-yl)amino)ethyl)-1H-benzo[d]imidazol-2-amine (this compound):
-
Step 1: Synthesis of the N-alkylated benzimidazole intermediate. To a solution of 5-chloro-1H-benzo[d]imidazol-2-amine in a suitable solvent such as DMF, is added a base (e.g., potassium carbonate) followed by the alkylating agent, 2-((5-cyanopyridin-2-yl)amino)ethyl methanesulfonate. The reaction mixture is stirred at room temperature until completion.
-
Step 2: Coupling with the indole (B1671886) moiety. The product from Step 1 is then reacted with (1-benzyl-1H-indol-3-yl)methanamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like DMF. The reaction is stirred at room temperature to yield the final product, this compound.
-
Purification: The final compound is purified by column chromatography on silica (B1680970) gel.
Note: For full experimental details, including reaction times, temperatures, and characterization data, please refer to the supplementary information of Hodges et al., J Med Chem 2018, 61, 19, 8875-8894.[1]
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of a compound to enhance the SOS1-catalyzed exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on RAS.
Workflow:
Figure 3: Workflow for the SOS1-mediated nucleotide exchange assay.
Protocol:
-
Reagents: Purified RAS protein, purified catalytic domain of SOS1, BODIPY-FL-GDP, GTP, assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a pre-mixed solution of RAS loaded with BODIPY-FL-GDP and the SOS1 catalytic domain.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the exchange reaction by adding a solution of unlabeled GTP.
-
Immediately begin monitoring the decrease in fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.
-
-
Data Analysis: The initial rate of fluorescence decrease is proportional to the rate of nucleotide exchange. Plot the rate of exchange against the compound concentration to determine the EC50.
Cellular RAS-GTP Level Measurement (RAS Pulldown Assay)
This assay quantifies the amount of active, GTP-bound RAS in cells treated with a SOS1 agonist.
Workflow:
Figure 4: Workflow for the RAS-GTP pulldown assay.
Protocol:
-
Cell Culture and Treatment: Plate HeLa cells and grow to 70-80% confluency. Treat the cells with the SOS1 agonist at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing a mild detergent, protease inhibitors, and phosphatase inhibitors.
-
Pulldown: Incubate the clarified cell lysates with Glutathione-Sepharose beads pre-coupled with a GST-fusion protein of the RAS-binding domain (RBD) of RAF1. The RBD specifically binds to the GTP-bound form of RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a pan-RAS antibody to detect the amount of pulled-down RAS-GTP. A fraction of the total cell lysate should also be run to determine the total RAS levels.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation status of ERK1/2, a downstream effector of the RAS-MAPK pathway, in response to SOS1 agonist treatment.
Protocol:
-
Cell Treatment and Lysis: Treat HeLa cells with the SOS1 agonist as described for the RAS pulldown assay. Lyse the cells in a buffer suitable for preserving protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities for pERK1/2 and total ERK1/2. The ratio of pERK1/2 to total ERK1/2 represents the level of ERK activation.
Structure-Activity Relationship (SAR) of Benzimidazole SOS1 Agonists
The development of this compound was guided by a systematic exploration of the structure-activity relationships within the benzimidazole series. Key findings from Hodges et al. (2018) are summarized below.[1]
References
The Function of SOS1 as a Guanine Nucleotide Exchange Factor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Son of Sevenless 1 (SOS1) is a ubiquitously expressed guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of small GTPases, primarily Ras and Rac. Through its catalytic activity, SOS1 facilitates the exchange of GDP for GTP, thereby converting these GTPases from their inactive to their active state. This activation triggers downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating a multitude of cellular processes including cell growth, proliferation, differentiation, and survival. Dysregulation of SOS1 activity is implicated in various developmental disorders and cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of SOS1, its structural organization, regulatory mechanisms, and its dual substrate specificity. Furthermore, it details key experimental protocols for studying SOS1 function and presents quantitative data on its biochemical and biophysical properties.
Introduction
The Son of Sevenless (SOS) family of proteins were first identified in Drosophila as critical components in the signaling pathway downstream of the Sevenless receptor tyrosine kinase. In mammals, two homologs, SOS1 and SOS2, have been identified, with SOS1 being the more extensively studied isoform. SOS1 acts as a crucial molecular switch, translating extracellular signals received by receptor tyrosine kinases (RTKs) into intracellular signaling events. Its primary function is to act as a GEF for Ras proteins (H-Ras, N-Ras, and K-Ras), which are central regulators of cell signaling. The activation of Ras by SOS1 is a tightly controlled process, and its deregulation is a hallmark of many human cancers.[1][2] Recent research has also unveiled a role for SOS1 as a GEF for Rac, a member of the Rho family of GTPases, highlighting its functional versatility.[3][4] This dual activity is governed by its association with different protein complexes, allowing for the coordinated activation of distinct signaling pathways.
Structural Organization of SOS1
SOS1 is a large, multi-domain protein of approximately 1333 amino acids.[5] Its modular structure is key to its regulation and function. The domains of human SOS1 include:
-
Histone Fold (HF) Domain: Located at the N-terminus, this domain is involved in intramolecular interactions that maintain SOS1 in an autoinhibited state.
-
Dbl Homology (DH) and Pleckstrin Homology (PH) Domains: These domains are commonly found in GEFs for Rho family GTPases. In SOS1, the DH-PH cassette is responsible for its Rac-GEF activity and also contributes to its autoinhibition by sterically blocking the Ras binding site.
-
Ras Exchanger Motif (REM) Domain: This domain is part of the catalytic core and contains an allosteric binding site for Ras-GTP. Binding of Ras-GTP to this site induces a conformational change that relieves autoinhibition and significantly enhances SOS1's catalytic activity.
-
Cdc25 Homology Domain: This is the catalytic domain responsible for the guanine nucleotide exchange on Ras proteins. It facilitates the dissociation of GDP from Ras, allowing GTP to bind.
-
Proline-rich (PR) Domain: Located at the C-terminus, this domain contains multiple binding sites for the SH3 domains of adaptor proteins, most notably Grb2.
The intricate interplay between these domains ensures that SOS1's GEF activity is precisely controlled in response to upstream signals.
SOS1 Signaling Pathways
SOS1 is a central node in multiple signaling pathways. Its activation and downstream effects are context-dependent and are influenced by the cell type and the specific stimulus.
The Canonical SOS1-Ras-MAPK Pathway
The most well-characterized function of SOS1 is its role in the activation of the Ras-MAPK pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).
Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues. The adaptor protein Grb2 binds to these phosphotyrosine sites via its SH2 domain. Grb2, in turn, recruits SOS1 to the plasma membrane through the interaction of its SH3 domains with the proline-rich domain of SOS1. This translocation to the membrane brings SOS1 into proximity with its substrate, Ras, which is anchored to the inner leaflet of the plasma membrane. The recruitment to the membrane, coupled with conformational changes, relieves the autoinhibition of SOS1, allowing its Cdc25 domain to engage Ras-GDP. SOS1 then catalyzes the exchange of GDP for GTP, leading to the activation of Ras. Activated Ras-GTP subsequently binds to and activates downstream effectors, including the Raf kinases, which initiates a phosphorylation cascade through MEK and ERK. Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses such as proliferation, differentiation, and survival.
The SOS1-Rac Signaling Pathway
SOS1 also functions as a GEF for the Rho GTPase Rac. This activity is spatially and temporally regulated and is dependent on the formation of a specific protein complex.
SOS1's Rac-GEF activity is mediated by its DH-PH domain and is dependent on its association with the proteins E3b1 (also known as Abi1) and Eps8. E3b1 acts as a scaffold, bringing together SOS1 and Eps8 to form a trimeric complex. This complex formation is thought to induce a conformational change in SOS1 that unmasks its Rac-GEF activity. The SOS1-E3b1-Eps8 complex is involved in signaling pathways that lead to the reorganization of the actin cytoskeleton, such as the formation of lamellipodia, which are important for cell migration. Activated Rac-GTP interacts with downstream effectors like the WAVE regulatory complex, which in turn activates the Arp2/3 complex to promote actin polymerization.
Quantitative Data
The following tables summarize key quantitative data related to SOS1's function as a guanine nucleotide exchange factor.
Table 1: Kinetic Parameters of SOS1 GEF Activity
| Substrate | SOS1 Construct | Km (µM) | kcat (s-1) | Reference |
| H-Ras | SOS1 (catalytic domain) | Data not consistently available in literature | Data not consistently available in literature | |
| Rac | SOS1-E3b1-Eps8 complex | Data not consistently available in literature | Data not consistently available in literature |
Note: While the GEF activity of SOS1 is well-established, specific Km and kcat values are not consistently reported in the literature under standardized assay conditions. The activity is highly dependent on the specific constructs used, the presence of regulatory proteins, and the assay methodology.
Table 2: Binding Affinities of SOS1 Interactions
| Interacting Partner | SOS1 Domain/Peptide | Method | Kd | Reference |
| KRAS (WT) | REM and catalytic domains | Microscale Thermophoresis | 8.3 ± 0.6 µM | |
| KRAS (V14I mutant) | REM and catalytic domains | Microscale Thermophoresis | 0.22 ± 0.1 µM | |
| Grb2 (nSH3 domain) | SOS1 peptide (VPPPVPPRRR) | NMR | 3.5 µM | |
| Grb2 (nSH3 domain) | SOS1 peptide (PVPPPVPPRRRP) | Fluorescence Polarization | ~40 µM | |
| Grb2 (cSH3 domain) | SOS1 peptide (PVPPPVPPRRRP) | Fluorescence Polarization | ~140 µM | |
| Grb2 (full length) | SOS1 peptide (VPVPPPVPPRRR) | Fluorescence Polarization | 1-90 µM (context dependent) | |
| SIAIS562055 (inhibitor) | Full-length SOS1 | SPR | 95.9 nM |
Table 3: Inhibitor Potency against SOS1 Activity
| Inhibitor | Assay Type | Target | IC50 | Reference |
| BAY-293 | KRAS-SOS1 interaction | SOS1 | 21 nM | |
| BI-3406 | Data not specified | SOS1 | Data not specified | |
| MRTX0902 | Data not specified | SOS1 | Data not specified | |
| SIAIS562055 | HTRF (KRASG12C-SOS1 binding) | SOS1 | 95.7 nM | |
| SIAIS562055 | HTRF (KRASG12D-SOS1 binding) | SOS1 | 134.5 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of SOS1.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of SOS1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) for unlabeled GTP on a Ras family protein.
Materials:
-
Purified recombinant SOS1 protein (catalytic domain or full-length)
-
Purified recombinant Ras protein (e.g., H-Ras, K-Ras)
-
Fluorescent GDP analog (e.g., BODIPY-FL-GDP)
-
GTP solution (high concentration)
-
GEF reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Loading Ras with fluorescent GDP: a. In a microcentrifuge tube, mix Ras protein with a 5-fold molar excess of the fluorescent GDP analog in GEF reaction buffer. b. Incubate at room temperature for 30-60 minutes in the dark to allow for nucleotide loading. c. Remove excess unbound fluorescent GDP using a desalting column or by buffer exchange.
-
Setting up the reaction: a. In a 96-well black microplate, add GEF reaction buffer. b. Add the Ras-fluorescent GDP complex to each well to a final concentration of ~100-200 nM. c. Add varying concentrations of the SOS1 protein to the wells. Include a no-SOS1 control.
-
Initiating the exchange reaction: a. To start the reaction, add a high concentration of unlabeled GTP (e.g., 1 mM final concentration) to each well.
-
Measuring fluorescence: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the decrease in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorescent GDP analog. The release of the fluorescent GDP from Ras upon exchange with unlabeled GTP results in a decrease in fluorescence.
-
Data analysis: a. Plot fluorescence intensity versus time for each SOS1 concentration. b. Calculate the initial rate of the reaction from the linear portion of the curve. c. Plot the initial rates against the SOS1 concentration to determine the GEF activity.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-Ras Interaction
This assay is a high-throughput method to quantify the interaction between SOS1 and Ras, often used for screening inhibitors.
Materials:
-
Tagged recombinant SOS1 protein (e.g., His-tagged)
-
Tagged recombinant Ras protein (e.g., GST-tagged or biotinylated)
-
HTRF detection reagents (e.g., anti-His antibody conjugated to a donor fluorophore like Terbium cryptate, and anti-GST antibody or streptavidin conjugated to an acceptor fluorophore like XL665)
-
Assay buffer (specific to the HTRF kit manufacturer)
-
384-well low-volume white microplate
-
HTRF-compatible plate reader
Procedure:
-
Dispensing reagents: a. In a 384-well plate, dispense the test compounds at various concentrations. Include a no-compound control. b. Add the tagged SOS1 and tagged Ras proteins to each well.
-
Adding detection reagents: a. Add the HTRF detection reagents (donor and acceptor) to each well.
-
Incubation: a. Incubate the plate at room temperature for the time recommended by the manufacturer (typically 1-2 hours) to allow for protein interaction and binding of the detection reagents.
-
Reading the plate: a. Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data analysis: a. Calculate the HTRF ratio (acceptor emission / donor emission) for each well. b. A decrease in the HTRF ratio in the presence of a test compound indicates inhibition of the SOS1-Ras interaction. c. Plot the HTRF ratio against the compound concentration to determine the IC₅₀ value.
Co-immunoprecipitation (Co-IP) of SOS1 and Grb2
This technique is used to demonstrate the in vivo or in vitro interaction between SOS1 and Grb2.
Materials:
-
Cell culture expressing SOS1 and Grb2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein (e.g., anti-SOS1 antibody)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Lysis: a. Harvest cells and lyse them in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing: a. Incubate the cell lysate with an isotype control IgG and Protein A/G beads for 1 hour at 4°C with rotation to reduce non-specific binding. b. Pellet the beads by centrifugation or using a magnetic rack and collect the supernatant.
-
Immunoprecipitation: a. Add the primary antibody against SOS1 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Capture of Immune Complexes: a. Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: a. Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to release the proteins.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with a primary antibody against Grb2 to detect its presence in the SOS1 immunoprecipitate.
Western Blot for ERK Phosphorylation
This assay is used to assess the activation of the MAPK pathway downstream of SOS1 by measuring the level of phosphorylated ERK (p-ERK).
Materials:
-
Cell culture system
-
Stimulus (e.g., EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK (p-ERK1/2) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: a. Culture cells to the desired confluency. b. Treat the cells with the stimulus (e.g., EGF) for various time points. Include an untreated control. c. Lyse the cells in ice-cold lysis buffer. d. Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane again with TBST. b. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (for total ERK): a. To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: a. Quantify the band intensities for p-ERK and total ERK using densitometry software. b. Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.
Conclusion
SOS1 is a multifaceted guanine nucleotide exchange factor that plays a central role in cellular signaling. Its ability to activate both Ras and Rac, governed by its assembly into distinct protein complexes, underscores its importance in coordinating diverse cellular processes. The intricate regulation of SOS1 activity through its multi-domain architecture provides multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the complex biology of SOS1 and to develop novel therapeutic strategies targeting SOS1-mediated signaling pathways in diseases such as cancer. The continued exploration of SOS1's structure, function, and regulation will undoubtedly yield new insights into the fundamental mechanisms of cellular communication and provide new opportunities for the treatment of human diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. Grb2 Is a Negative Modulator of the Intrinsic Ras-GEF Activity of hSos1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. Grb2 is a negative modulator of the intrinsic Ras-GEF activity of hSos1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
The Role of SOS1 Modulation in KRAS-Driven Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep allosteric binding pockets.[4] However, recent breakthroughs with covalent inhibitors for the KRAS G12C mutation have revitalized efforts to target this critical oncoprotein. An alternative and promising strategy is to target the modulators of KRAS activity, particularly the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that is essential for activating KRAS.[4]
SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active, signal-transducing state. This function is critical for both wild-type and mutant KRAS proteins to maintain their oncogenic signaling output through downstream pathways like the MAPK (RAF-MEK-ERK) and PI3K/AKT cascades. Therefore, modulating SOS1 activity presents a pan-KRAS therapeutic opportunity, independent of the specific KRAS mutation.
While the concept of SOS1 agonists has been explored preclinically to probe pathway dynamics, the overwhelming therapeutic focus has been on the development of SOS1 inhibitors . These small molecules bind to the catalytic site of SOS1, blocking its interaction with KRAS and preventing its activation. This guide will provide an in-depth technical overview of the core principles, experimental validation, and therapeutic potential of targeting the SOS1-KRAS interaction, with a primary focus on the well-characterized inhibitors that are at the forefront of research and clinical development.
The SOS1-KRAS Signaling Axis
The activation of KRAS is a tightly regulated process initiated by upstream signals from receptor tyrosine kinases (RTKs) like EGFR. This cascade leads to the recruitment of the GRB2-SOS1 complex to the plasma membrane, where SOS1 engages with KRAS-GDP. SOS1 then catalyzes the release of GDP, allowing the more abundant GTP to bind, thereby activating KRAS and triggering downstream effector pathways that drive cell proliferation, survival, and differentiation.
Oncogenic KRAS mutations impair the protein's intrinsic GTPase activity, locking it in a constitutively active state. However, even these mutant proteins rely on GEFs like SOS1 for efficient nucleotide loading and sustained signaling. SOS1 inhibitors disrupt this crucial step, reducing the pool of active KRAS-GTP and dampening the oncogenic signaling cascade.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines | springermedizin.de [springermedizin.de]
- 3. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 4. researchgate.net [researchgate.net]
The Untapped Potential of SOS1 Agonists in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the vast majority of research into Son of Sevenless homolog 1 (SOS1) as an oncological target has centered on its inhibition, a nascent yet promising field is emerging around the therapeutic potential of SOS1 agonists. This guide delves into the anti-cancer capabilities of these molecules, a concept that, while seemingly counterintuitive, leverages a unique biological mechanism known as "destructive overactivation." By hyper-activating the RAS signaling pathway, SOS1 agonists can induce a biphasic response, ultimately leading to the suppression of oncogenic signaling and tumor growth. This document provides a comprehensive overview of the current landscape of SOS1 agonist research, focusing on the key agonist VUBI-1 and the development of first-in-class agonist-based Proteolysis Targeting Chimeras (PROTACs). We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes.
Introduction: A Paradigm Shift from Inhibition to Agonism
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS proteins, which are central regulators of cell proliferation and survival.[1][2] In many cancers, mutations in RAS or upstream components lead to the hyperactivation of the RAS/MAPK pathway, driving uncontrolled cell growth.[2] The logical therapeutic approach has therefore been to inhibit this pathway, with SOS1 inhibitors showing promise in preclinical and clinical settings.
However, a novel strategy has emerged: the use of SOS1 agonists to achieve a paradoxical anti-cancer effect. This approach is centered on the principle that the sustained, supraphysiological activation of the RAS pathway can trigger potent negative feedback mechanisms, leading to the downregulation of key signaling nodes and ultimately, an anti-proliferative outcome.[2]
The Key Player: VUBI-1, a Potent SOS1 Agonist
VUBI-1 is a first-in-class, potent, and cell-active small molecule agonist of SOS1. It binds directly to SOS1, prompting an increase in the exchange of GDP for GTP on RAS, thereby enhancing the levels of active, GTP-bound RAS in cells.[3]
Quantitative Data for VUBI-1
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 44 nM | Direct binding to SOS1 | |
| HRAS Nucleotide Exchange (EC50) | 94 nM | In vitro assay | |
| p-ERK Activation (EC50) | 5.9 µM | HeLa cells (In-Cell Western) | |
| p-ERK Activation (EC50) | 10 µM | H727 cells (In-Cell Western) |
Mechanism of Action: Destructive Overactivation and Biphasic Signaling
The anti-cancer effect of SOS1 agonists is not due to a simple, linear activation of the RAS pathway. Instead, it relies on a "destructive overactivation" that elicits a biphasic response in downstream signaling, particularly in the phosphorylation of ERK.
At lower concentrations, SOS1 agonists like VUBI-1 increase RAS-GTP levels, leading to a corresponding increase in p-ERK. However, as concentrations rise, this sustained hyperactivation triggers potent intracellular negative feedback loops. This feedback results in the paradoxical suppression of p-ERK levels, ultimately inhibiting the oncogenic signaling cascade.
Agonist-Based SOS1 PROTACs: A Novel Therapeutic Modality
Building on the principle of SOS1 agonism, researchers have developed the first-in-class agonist-based SOS1 PROTACs. These molecules link a SOS1 agonist (like VUBI-1) to an E3 ubiquitin ligase ligand, thereby targeting SOS1 for proteasomal degradation. This approach not only leverages the "destructive overactivation" mechanism but also removes the SOS1 protein scaffold, offering a potentially more potent and durable anti-cancer effect.
A leading example is compound 9d from the work of Zhou et al. (2022), which connects a VUBI-1 analog to a von Hippel-Lindau (VHL) E3 ligase ligand.
Quantitative Data for Agonist-Based SOS1 PROTAC (Compound 9d)
| Parameter | Value | Cell Line | Reference |
| SOS1 Degradation | 56-92% (at 0.1-1 µM for 24h) | NCI-H358 | |
| Antiproliferation (IC50) | Superior to agonist alone | Various KRAS-driven cancer cells | |
| Tumor Growth Inhibition | Promising antitumor potency | Human lung cancer xenograft |
Experimental Protocols
This section details the key experimental methodologies used to investigate the anti-cancer potential of SOS1 agonists and their PROTAC derivatives.
SOS1-Mediated Nucleotide Exchange Assay (HTRF)
This assay is crucial for quantifying the ability of a compound to modulate the interaction between SOS1 and KRAS and the subsequent nucleotide exchange on KRAS.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the interaction between tagged recombinant SOS1 and KRAS proteins. An agonist will enhance this interaction in the presence of GTP, while an inhibitor will disrupt it. The assay can also be adapted to measure the exchange of fluorescently labeled GDP for unlabeled GTP.
-
Protocol Outline:
-
Dispense test compounds or standards into a low-volume 96- or 384-well white plate.
-
Add a pre-mixed solution of GTP and Tag1-labeled KRAS protein.
-
Add Tag2-labeled SOS1 protein.
-
Add HTRF detection reagents: an anti-Tag2 antibody labeled with Terbium cryptate (donor) and an anti-Tag1 antibody labeled with XL665 (acceptor).
-
Incubate for a specified period (e.g., 2 hours) at room temperature.
-
Read the plate on an HTRF-compatible reader. An increase in the HTRF signal indicates agonistic activity.
-
Western Blot for PROTAC-Induced SOS1 Degradation
This method is essential for confirming and quantifying the degradation of the target protein by a PROTAC.
-
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The amount of SOS1 protein is then detected using a specific antibody and visualized. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Protocol Outline:
-
Cell Treatment: Seed KRAS-mutant cancer cells (e.g., NCI-H358, SW620) in culture plates and allow them to adhere. Treat the cells with various concentrations of the SOS1 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against SOS1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. This data can be used to determine the DC50 (concentration for 50% degradation).
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
These assays measure the effect of the SOS1 agonist or PROTAC on the proliferation and viability of cancer cells.
-
Principle:
-
MTT: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
CellTiter-Glo: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Protocol Outline (MTT):
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of SOS1 agonists or PROTACs in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol Outline:
-
Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H358) into the flank of immunocompromised mice.
-
Monitor tumor growth. When tumors reach a certain volume, randomize the mice into treatment and vehicle control groups.
-
Administer the SOS1 agonist/PROTAC or vehicle via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target degradation and pathway modulation).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Future Perspectives and Conclusion
The investigation into the anti-cancer potential of SOS1 agonists is still in its early stages, with much of the focus currently on the more advanced development of SOS1 inhibitors. However, the unique mechanism of "destructive overactivation" and the promising preclinical data from agonist-based PROTACs suggest that this is a therapeutic avenue worthy of further exploration.
Key future directions include:
-
A deeper investigation into the molecular mechanisms underlying the biphasic signaling response to SOS1 agonism.
-
The discovery and optimization of more potent and selective small molecule SOS1 agonists.
-
The further development and preclinical evaluation of agonist-based SOS1 PROTACs, including assessment of their pharmacokinetic and pharmacodynamic properties.
-
Exploration of combination therapies, where SOS1 agonists could be used to sensitize tumors to other targeted agents or immunotherapies.
References
The Structural Basis for SOS1 Activation by an Agonist: A Technical Guide
Introduction
Son of Sevenless 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[1] It catalyzes the exchange of GDP for GTP on RAS, switching it from an inactive to an active state, thereby initiating downstream signaling cascades like the MAPK and PI3K pathways.[2][3][4] The canonical activation of SOS1 involves its recruitment to the plasma membrane by the adaptor protein GRB2 following the stimulation of receptor tyrosine kinases (RTKs).[2][5][6] Given the frequent mutation of RAS in human cancers, modulating SOS1 activity has emerged as a significant therapeutic strategy.[7] While much focus has been on inhibitors, small molecule agonists that activate SOS1 provide unique tools to study RAS signaling dynamics and present novel therapeutic possibilities.[8][9]
This technical guide delves into the structural and molecular mechanisms underpinning the activation of SOS1 by small molecule agonists. It provides a comprehensive overview of the binding interactions, conformational changes, and the experimental methodologies used to elucidate these processes, tailored for researchers, scientists, and drug development professionals.
Mechanism of Agonist-Mediated SOS1 Activation
SOS1 is a large, multi-domain protein. Its catalytic activity resides primarily within the CDC25 domain.[10][11] The protein is also characterized by an allosteric RAS binding site on its REM (Ras Exchanger Motif) domain, which, when occupied by RAS-GTP, significantly enhances its catalytic activity in a positive feedback loop.[10]
Small molecule agonists have been discovered that bind to a distinct hydrophobic pocket on the CDC25 domain of SOS1, adjacent to the Switch II region of RAS at the catalytic site.[8] Unlike the natural allosteric activation, these compounds do not require the allosteric RAS binding site to be occupied.[8] The binding of an agonist to this pocket is thought to stabilize an active conformation of SOS1, thereby increasing the rate of nucleotide exchange on RAS.[8] This leads to an increase in cellular RAS-GTP levels, which can paradoxically trigger a biphasic response in downstream pathways, such as ERK phosphorylation. At low agonist concentrations, ERK signaling is activated, but at higher concentrations, a negative feedback loop is induced where activated ERK phosphorylates SOS1, inhibiting its interaction with GRB2 and dampening the signal.[2][12]
Quantitative Data on SOS1 Modulators
The following tables summarize key quantitative data for compounds targeting SOS1. While the primary focus is on agonists, data for well-characterized inhibitors are included for comparative context, as detailed quantitative kinetic data for agonists are less prevalent in the public literature.
Table 1: Binding Affinity and Kinetic Parameters of SOS1 Modulators
| Compound | Type | Target | Assay Method | K D | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| BAY-293 | Inhibitor | SOS1 (aa 564-1049) | SPR | 1.9 nM | 1.1 x 10⁶ | 2.1 x 10⁻³ | [13] |
| MRTX0902 | Inhibitor | SOS1 | Biochemical | Kᵢ = 2.1 nM | Not Reported | Not Reported |[7] |
Data presented for inhibitors provides a benchmark for the binding affinities achievable at the SOS1 catalytic site.
Table 2: Inhibitory/Activating Concentrations of SOS1 Modulators
| Compound | Type | Target Interaction | Assay Method | IC₅₀ | Reference |
|---|---|---|---|---|---|
| MRTX0902 | Inhibitor | SOS1:KRAS WT PPI | Biochemical | 13.8 nM | [7] |
| MRTX0902 | Inhibitor | SOS1:KRAS G12D PPI | Biochemical | 16.6 nM | [7] |
| MRTX0902 | Inhibitor | SOS1:KRAS G12C PPI | Biochemical | 30.7 nM | [7] |
| Agonist-1 | Agonist | SOS1-mediated nucleotide exchange | Biochemical | Not Applicable |[8][14] |
PPI: Protein-Protein Interaction. Agonists increase the rate of reaction and do not have a traditional IC₅₀ value.
Visualizing SOS1 Activation and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling events in SOS1 activation.
Caption: Canonical and agonist-induced SOS1 signaling pathway.
Caption: Mechanism of SOS1 activation by a small molecule agonist.
Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.[15][16][17]
-
Objective: To determine the association rate (kₒₙ), dissociation rate (kₒff), and equilibrium dissociation constant (K₋) of an agonist binding to SOS1.
-
Protocol Outline:
-
Immobilization of Ligand: The SOS1 protein (e.g., the catalytic fragment aa 564-1049) is covalently immobilized onto the surface of a sensor chip (e.g., a Biacore CM5 chip).[13]
-
Analyte Preparation: The small molecule agonist is prepared in a series of increasing concentrations in a suitable running buffer.
-
Binding Measurement: The running buffer is flowed continuously over the chip surface to establish a stable baseline. The agonist solutions are then injected sequentially over the surface. Binding of the agonist to the immobilized SOS1 causes a change in the refractive index at the surface, which is measured in Resonance Units (RU).[18]
-
Kinetics Analysis: A single-cycle kinetics approach is often used, where increasing concentrations of the analyte are injected sequentially without regeneration steps in between.[13]
-
Data Fitting: The resulting sensorgram data is fitted to a suitable binding model, such as a 1:1 kinetic binding model, to calculate the kₒₙ, kₒff, and K₋ values.[13]
-
X-ray Crystallography for Structural Determination
This technique provides high-resolution structural information of the SOS1-agonist complex.
-
Objective: To determine the three-dimensional structure of an agonist bound to the SOS1 catalytic domain.
-
Protocol Outline:
-
Protein Expression and Purification: A construct of the human SOS1 protein, often the catalytic domain (SOS1cat) or a slightly larger fragment (e.g., SOS1SB), is expressed (e.g., in E. coli) and purified to high homogeneity.[19][20]
-
Complex Formation: The purified SOS1 protein is incubated with a molar excess of the agonist to ensure saturation of the binding site. For some structures, KRAS may also be included to form a ternary complex.[8]
-
Crystallization: The SOS1-agonist complex is subjected to extensive crystallization screening using vapor diffusion methods (hanging or sitting drops) with various precipitants, buffers, and additives.[21][22]
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.[21]
-
Structure Determination and Refinement: The structure is solved using molecular replacement with a known SOS1 structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates of the complex.[22]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the structure of large protein complexes in a near-native state.
-
Objective: To visualize the overall architecture of the SOS1-RAS complex in the presence of an agonist.
-
Protocol Outline:
-
Sample Preparation: The purified SOS1-agonist or SOS1-RAS-agonist complex is prepared at an optimal concentration (typically 0.5-5 mg/mL) in a low-salt buffer, avoiding high concentrations of glycerol.[23][24] The sample should be stable and monodisperse.[25]
-
Grid Preparation and Vitrification: A small volume (e.g., 3-4 µL) of the sample is applied to a glow-discharged EM grid.[26] The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane, embedding the protein complexes in a layer of vitreous (non-crystalline) ice.[26]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector, collecting thousands of movies of the particle projections.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified into 2D averages, and then used to reconstruct a 3D map of the complex.[27]
-
Model Building: An atomic model is built into the resulting 3D density map and refined.
-
Guanine Nucleotide Exchange Factor (GEF) Assay
This biochemical assay directly measures the catalytic activity of SOS1.
-
Objective: To quantify the effect of an agonist on the rate of SOS1-catalyzed nucleotide exchange on RAS.
-
Protocol Outline:
-
Reagent Preparation: Recombinant RAS protein is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP).[28] Recombinant SOS1cat, the agonist compound, and a large excess of non-fluorescent GTP are also prepared.
-
Reaction Initiation: The reaction is initiated by mixing the GDP-loaded RAS, SOS1, and the agonist in a microplate well. The exchange reaction is started by the addition of excess GTP.[29]
-
Fluorescence Monitoring: As SOS1 catalyzes the exchange of the fluorescent GDP for non-fluorescent GTP, the fluorescence signal decreases over time. This decrease is monitored using a plate reader.[28]
-
Data Analysis: The initial rate of the reaction is calculated from the slope of the fluorescence decay curve. The activity in the presence of the agonist is compared to the basal activity of SOS1 alone to determine the fold-activation.
-
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule SOS1 Agonists Modulate MAPK and PI3K Signaling via Independent Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | SOS1-mediated nucleotide exchange of RAS (EGF:EGFR:SHC1:GRB2:SOS1) [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | SOS1-mediated nucleotide exchange of RAS (EGF:EGFR:GRB2:SOS1) [reactome.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Small Molecule-Mediated Activation of RAS Elicits Biphasic Modulation of Phospho-ERK Levels that Are Regulated through Negative Feedback on SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. rcsb.org [rcsb.org]
- 20. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How to prepare samples for SOS [esrf.fr]
- 24. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 25. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]
- 26. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. bpsbioscience.com [bpsbioscience.com]
The Advent of SOS1 Agonists in Oncology: A Technical Deep Dive into Agonist-Based PROTACs
An emerging and innovative strategy in the fight against KRAS-mutant cancers is the targeting of Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) pivotal for RAS activation. While much of the focus has been on SOS1 inhibitors, a novel therapeutic modality, the SOS1 agonist-based Proteolysis Targeting Chimera (PROTAC), is gaining traction. This technical guide provides an in-depth overview of the early-stage research on this new class of oncology therapeutics, with a focus on the first-in-class compound, referred to in seminal research as compound 9d.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanism of action, preclinical data, and detailed experimental protocols associated with agonist-based SOS1 PROTACs.
Core Concept: From Agonism to Degradation
SOS1 plays a critical role in the RAS signaling pathway by facilitating the exchange of GDP for GTP on RAS proteins, thereby switching them to their active state.[1] In many cancers, this pathway is hyperactivated due to mutations in RAS.[1] The central paradox of a SOS1 agonist-based therapy is the use of a molecule that promotes SOS1 activity to ultimately inhibit RAS signaling.
The resolution to this paradox lies in the PROTAC technology. An agonist-based SOS1 PROTAC is a bifunctional molecule. One end is a SOS1 agonist that binds to the SOS1 protein. The other end is a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[2][3] By bringing SOS1 and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the SOS1 protein.[3] This targeted degradation of SOS1 removes a key activator of the RAS pathway, leading to a potent anti-cancer effect in KRAS-driven cancer cells.
The pioneering work in this area led to the development of compound 9d, a first-in-class SOS1 PROTAC that connects a VHL ligand to a SOS1 agonist. This molecule has demonstrated the ability to induce SOS1 degradation in various KRAS-driven cancer cells and has shown promising antitumor activity in preclinical models.
Quantitative Preclinical Data of an Agonist-Based SOS1 PROTAC (Compound 9d)
The preclinical efficacy of the agonist-based SOS1 PROTAC, compound 9d, has been evaluated in a panel of human cancer cell lines with various KRAS mutations. The key quantitative data from these early-stage studies are summarized below.
| Cell Line | KRAS Mutation | Proliferation IC50 (µM) | SOS1 Degradation (DC50, nM) | SOS1 Degradation at 1 µM (%) |
| NCI-H358 | G12C | 0.525 | 98.4 | 92.5 |
| MIA PaCa-2 | G12C | 0.218 | Not Reported | >90% (at 2 µM) |
| AsPC-1 | G12D | 0.307 | Not Reported | >90% (at 2 µM) |
| SK-LU-1 | G12S | 0.115 | Not Reported | >90% (at 2 µM) |
| SW620 | G12V | 0.199 | Not Reported | >90% (at 2 µM) |
| A549 | G12S | 0.232 | Not Reported | >90% (at 2 µM) |
Data compiled from multiple sources.
In a xenograft mouse model using NCI-H358 human lung cancer cells, intraperitoneal administration of compound 9d at 10 mg/kg and 20 mg/kg daily for 21 days resulted in tumor growth inhibition of 72.5% and 86.1%, respectively, with a good safety profile.
Signaling Pathways and Mechanisms of Action
The mechanism of action of an agonist-based SOS1 PROTAC involves a sophisticated interplay of protein-protein interactions and the cellular degradation machinery.
SOS1-RAS Signaling Pathway
Caption: The SOS1-RAS signaling cascade.
Mechanism of Agonist-Based SOS1 PROTAC
Caption: Mechanism of action of an agonist-based SOS1 PROTAC.
Key Experimental Protocols
This section provides an overview of the methodologies used in the early-stage research of agonist-based SOS1 PROTACs.
SOS1 Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in SOS1 protein levels following treatment with the PROTAC.
-
Cell Lines: NCI-H358, MIA PaCa-2, AsPC-1, SK-LU-1, SW620, A549, and other KRAS-mutant cancer cell lines.
-
Treatment: Cells are seeded and treated with varying concentrations of the SOS1 PROTAC (e.g., 0-2500 nM) for a specified duration (e.g., 24 hours). A DMSO control is included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for SOS1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of SOS1 is normalized to the loading control. The half-maximal degradation concentration (DC50) is calculated.
Cell Proliferation Assay (3D Spheroid Model)
This assay assesses the anti-proliferative activity of the SOS1 PROTAC in a more physiologically relevant three-dimensional cell culture model.
-
Cell Lines: A panel of KRAS-mutant cancer cell lines.
-
Spheroid Formation: Cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Compound Treatment: Once spheroids are formed, they are treated with a range of concentrations of the SOS1 PROTAC for an extended period (e.g., 7 days).
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) which measures ATP levels.
-
Data Analysis: The luminescence signal is read using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy and safety of the SOS1 PROTAC in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 NCI-H358 cells) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The SOS1 PROTAC is administered (e.g., daily intraperitoneal injections of 10 or 20 mg/kg). The vehicle is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Endpoint: The study continues for a predetermined period (e.g., 21 days), and the tumor growth inhibition (TGI) is calculated.
-
Safety Assessment: Animal body weight and general health are monitored throughout the study.
Experimental Workflow
Caption: Preclinical evaluation workflow for a SOS1 agonist-based PROTAC.
Conclusion and Future Directions
The development of agonist-based SOS1 PROTACs represents a paradigm shift in targeting the RAS signaling pathway. By harnessing the cell's own protein disposal system, these molecules can achieve potent and sustained inhibition of a key oncogenic driver. The early-stage research on compounds like 9d has provided a strong proof of concept for this therapeutic strategy.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules, exploring their efficacy in a broader range of KRAS-mutant and other RAS-driven cancers, and investigating potential mechanisms of resistance. As this innovative approach progresses, it holds the promise of delivering a new class of effective therapies for patients with cancers that have historically been challenging to treat.
References
Cellular Targets of SOS1 Agonist-1 Beyond RAS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the cellular targets of the benzimidazole-derived compound, SOS1 agonist-1, with a specific focus on its effects beyond the canonical RAS signaling pathway. While developed as a potent activator of the SOS1-RAS-MAPK axis, subsequent investigations have revealed that its cellular activity is more complex, notably impacting the PI3K/AKT pathway through mechanisms independent of its on-target SOS1 engagement. This document consolidates the available quantitative data, outlines detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction to this compound
This compound (also referred to as compound 79 in foundational literature) is a member of a series of benzimidazole-derived small molecules designed to activate the guanine (B1146940) nucleotide exchange factor (GEF) activity of Son of sevenless homolog 1 (SOS1).[1] By binding to a hydrophobic pocket on SOS1, these agonists enhance the exchange of GDP for GTP on RAS proteins, leading to the activation of downstream signaling cascades, primarily the MAPK/ERK pathway.[1] The intended mechanism involves a hyper-activation of RAS signaling, which can be cytotoxic to certain cancer cells. However, understanding the full spectrum of cellular targets, including those independent of RAS, is critical for its therapeutic development and for interpreting its biological effects.
On-Target Activity: The SOS1-RAS-MAPK Axis
To establish a baseline for understanding "beyond RAS" effects, it is essential to first quantify the primary, on-target activity of this compound and its potent analogs. These compounds bind to SOS1 with high affinity and effectively promote nucleotide exchange on RAS, leading to a characteristic biphasic modulation of ERK phosphorylation in cells.[1]
Quantitative On-Target Activity
The following table summarizes the key in vitro and cellular on-target activities of this compound and its closely related, highly potent analog, compound 83, as reported by Hodges et al. (2018).
| Parameter | Compound | Value | Assay Type | Description | Reference |
| SOS1 Binding Affinity (KD) | Compound 83 | 21 nM | Surface Plasmon Resonance (SPR) | Measures direct binding affinity to purified SOS1 protein. | [1] |
| SOS1 Activation (EC50) | Compound 83 | 0.17 µM | In Vitro Nucleotide Exchange | Measures the concentration required for 50% maximal activation of SOS1-mediated GDP-to-GTP exchange on KRAS. | [1] |
| Cellular RAS Activation | Compound 83 | Peak at ~1 µM | RAS-GTP Pulldown | Measures the increase in active, GTP-bound RAS in HeLa cells after a 10-minute treatment. | |
| Cellular pERK Modulation | Compound 83 | Biphasic, Peak at ~1 µM | In-Cell Western | Measures phosphorylation of ERK1/2 in HeLa cells, showing an increase at lower concentrations and a decrease at higher concentrations due to negative feedback. |
Signaling Pathway Diagram: On-Target Action
The diagram below illustrates the canonical signaling pathway activated by this compound.
Caption: On-target signaling pathway of this compound.
Beyond RAS: Modulation of the PI3K/AKT Signaling Pathway
Key research has demonstrated that SOS1 agonists, including the benzimidazole (B57391) series, induce a dose-dependent inhibition of AKT phosphorylation at serine 473 (pAKTS473). This effect is notable because it runs counter to the general pro-survival signaling typically associated with RAS activation and occurs concurrently with the modulation of the MAPK pathway.
Evidence for a RAS-Independent Mechanism
Investigations by Little et al. (2019) using multiple chemically distinct SOS1 agonists and CRISPR/Cas9-mediated SOS1 knockout cells have provided strong evidence that the inhibition of pAKT is not a downstream consequence of on-target SOS1-RAS activation. The key findings are:
-
Independence from MAPK Signaling: Inhibition of the MEK/ERK pathway did not prevent the SOS1 agonist-induced decrease in pAKT, indicating the effect is not mediated by MAPK pathway feedback.
-
Persistence in SOS1 Knockout Cells: The inhibitory effect on pAKT persisted in cells lacking the SOS1 protein, directly demonstrating that the effect is independent of the drug's primary target, SOS1.
-
Lack of Effect by PI3K Inhibition on MAPK: Direct inhibition of PI3K (which robustly decreases pAKT) did not replicate the biphasic pERK modulation seen with SOS1 agonists, confirming the two pathways are modulated by independent mechanisms.
These findings strongly suggest that one or more off-target proteins are responsible for the observed inhibition of the PI3K/AKT pathway.
Quantitative Data on PI3K/AKT Pathway Modulation
The following table summarizes the quantitative effects of a representative indole-based SOS1 agonist (Compound 1 from Little et al.) on the PI3K/AKT pathway. This compound is structurally different from this compound but elicits the same dual modulation of MAPK and PI3K pathways.
| Parameter | Compound | Value | Cell Line | Assay Type | Description | Reference |
| pAKTS473 Inhibition (IC50) | Indole Agonist 1 | ~3-10 µM | HeLa | Western Blot | Measures the concentration for 50% inhibition of AKT phosphorylation at Ser473 after a 30-minute treatment. | |
| pAKTS473 Inhibition in SOS1 KO cells | Indole Agonist 1 | Inhibition observed | HeLa SOS1 KO | Western Blot | Demonstrates that the compound still inhibits pAKT even in the absence of its primary target, SOS1. |
Signaling Pathway Diagram: Independent On-Target and Off-Target Actions
This diagram illustrates the dual and independent signaling effects of SOS1 agonists.
Caption: Dual signaling impact of SOS1 agonists.
Experimental Protocols
This section provides detailed methodologies for the key assays used to characterize the on-target and "beyond RAS" effects of this compound and its analogs.
RAS-GTP Pulldown Assay
This protocol is adapted from Hodges et al. (2018) to measure the levels of active, GTP-bound RAS in cells.
Objective: To quantify the change in RAS-GTP levels upon compound treatment.
Workflow Diagram:
Caption: Workflow for the RAS-GTP pulldown assay.
Methodology:
-
Cell Culture: Plate HeLa cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound (or vehicle control) for 10 minutes at 37 °C.
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with ice-cold Mg2+ Lysis/Wash Buffer containing protease inhibitors. Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4 °C.
-
Pulldown: Normalize total protein concentrations of the supernatants. Incubate an aliquot of the lysate with RAF1-RBD (RAS-binding domain) agarose beads for 1 hour at 4 °C with gentle rocking. These beads will specifically bind to GTP-bound (active) RAS.
-
Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with a primary antibody against pan-RAS. Use a corresponding HRP-conjugated secondary antibody for detection via chemiluminescence.
-
Input Control: Run a parallel blot with a small fraction of the total cell lysate (input) to ensure equal protein loading across samples.
Western Blot for Phosphorylated ERK and AKT
This protocol, adapted from Little et al. (2019), is used to measure changes in the phosphorylation status of key signaling proteins.
Objective: To quantify the relative levels of pERKT202/Y204 and pAKTS473.
Methodology:
-
Cell Culture and Treatment: Plate HeLa cells (or SOS1 KO HeLa cells) and grow to 80-90% confluency. Serum-starve overnight. Treat cells with various concentrations of the SOS1 agonist for 30 minutes at 37 °C.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer, separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4 °C. Use antibodies specific for:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Quantification: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each lane.
Summary and Future Directions
The available evidence robustly demonstrates that while this compound potently activates its intended SOS1-RAS-MAPK target pathway, it also exerts significant, RAS-independent inhibitory effects on the PI3K/AKT signaling cascade. This dual activity profile is critical for interpreting cellular responses to this compound and highlights the importance of comprehensive target deconvolution in drug development.
The identity of the specific off-target(s) responsible for pAKT inhibition remains unknown. Future research should prioritize unbiased, proteome-wide screening methods to identify these unknown cellular targets.
Recommended Approaches:
-
Affinity-Capture Mass Spectrometry: Use a chemically modified, immobilized version of this compound as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): Perform proteome-wide CETSA-MS to identify proteins that are thermally stabilized or destabilized upon compound binding in intact cells. This label-free method is ideal for discovering direct targets in a physiological context.
-
Kinome Profiling: Screen this compound against a large panel of purified kinases (e.g., KINOMEscan) to determine if the off-target is a kinase upstream of AKT.
Identifying the molecular target(s) in the PI3K pathway will provide a more complete understanding of the mechanism of action of this compound, enabling the rational design of more selective future compounds and clarifying its potential as a therapeutic agent.
References
Unraveling the Biphasic Signaling of SOS1 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a pivotal guanine (B1146940) nucleotide exchange factor (GEF) that orchestrates the activation of the small GTPase RAS, a central node in signaling pathways controlling cell growth, proliferation, and differentiation.[1][2] The intricate regulation of the RAS/MAPK pathway is paramount for normal cellular function, and its dysregulation is a hallmark of many cancers.[1][3] While much focus has been placed on inhibiting this pathway, the therapeutic potential of its controlled activation is an emerging area of interest. Small molecule agonists of SOS1 have been discovered that elicit a fascinating biphasic signaling response, characterized by an initial activation of the MAPK pathway followed by a subsequent inhibition.[4][5] This whitepaper provides an in-depth technical exploration of this phenomenon, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling dynamics to aid researchers in this field.
The Biphasic Response to SOS1 Agonists
Small molecule SOS1 agonists have been shown to induce a biphasic modulation of ERK phosphorylation (p-ERK), a downstream effector in the MAPK cascade.[4][5] This response is characterized by an initial, transient increase in p-ERK levels, followed by a sustained decrease.[3][6] Concurrently, these agonists can lead to an inhibition of AKT phosphorylation (p-AKT), indicating a complex interplay between the MAPK and PI3K signaling pathways.[4][5]
The initial activation phase is a direct consequence of the agonist enhancing the GEF activity of SOS1, leading to an increased conversion of RAS-GDP to its active RAS-GTP form.[3][6] However, this heightened signaling triggers a negative feedback loop. Activated ERK phosphorylates SOS1 on specific serine residues, which in turn disrupts the interaction between SOS1 and the adaptor protein GRB2.[3][6] This dissociation prevents the recruitment of SOS1 to the plasma membrane, thereby attenuating further RAS activation and leading to the observed inhibition of downstream signaling.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of a representative SOS1 agonist on key signaling molecules. The data is compiled from studies investigating the biphasic response in various cell lines.
Table 1: Time-Course of SOS1 Agonist Effect on RAS-GTP and Phosphorylated ERK/AKT
| Time Point | RAS-GTP Levels (Fold Change vs. Control) | p-ERK Levels (Fold Change vs. Control) | p-AKT Levels (Fold Change vs. Control) |
| 5 min | Peak Activation | Peak Activation | Initial Inhibition |
| 30 min | Declining | Declining | Sustained Inhibition |
| 1 hour | Near Baseline | Below Baseline | Sustained Inhibition |
| 4 hours | Below Baseline | Sustained Inhibition | Sustained Inhibition |
| 24 hours | Below Baseline | Sustained Inhibition | Sustained Inhibition |
Table 2: Concentration-Dependent Effects of a SOS1 Agonist on ERK and AKT Phosphorylation
| Agonist Concentration | p-ERK Levels (at 30 min, % of Max Response) | p-AKT Levels (at 1 hour, % of Control) |
| 0.1 µM | Low Activation | Minimal Inhibition |
| 1 µM | Moderate Activation | Moderate Inhibition |
| 10 µM | Peak Activation, then decline | Strong Inhibition |
| 50 µM | Biphasic (Initial peak, then strong inhibition) | Strong Inhibition |
| 100 µM | Predominantly Inhibitory | Strong Inhibition |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams created using the DOT language illustrate the core signaling pathway, the negative feedback loop, and a typical experimental workflow for studying SOS1 agonists.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule-Mediated Activation of RAS Elicits Biphasic Modulation of Phospho-ERK Levels that Are Regulated through Negative Feedback on SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SOS1 Agonist-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of SOS1 Agonist-1 (also known as compound 79) in cell culture experiments. The protocols outlined below are designed to assist in the investigation of the RAS-RAF-MEK-ERK signaling pathway modulation by this specific SOS1 agonist.
Introduction
This compound is a small molecule that acts as an agonist of the Son of sevenless homologue 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins.[1] By binding to SOS1, the agonist enhances the exchange of GDP for GTP on RAS, leading to an increase in the active, GTP-bound form of RAS.[1] This activation of RAS subsequently triggers downstream signaling cascades, most notably the MAPK/ERK pathway. A key characteristic of this compound and similar compounds is the induction of a biphasic response in ERK1/2 phosphorylation, where an initial increase is followed by a decrease over time.[1] These protocols provide a framework for studying this phenomenon and characterizing the cellular effects of this compound.
Data Presentation
The following table summarizes the quantitative data for a potent benzimidazole-derived SOS1 agonist, closely related to this compound, to provide a reference for expected experimental outcomes.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) to SOS1 | 44 nM | - | Hodges et al., 2018 |
| RAS Activation (Cellular) | Dose-dependent increase | HeLa | Hodges et al., 2018 |
| pERK1/2 Modulation | Biphasic (initial increase, then decrease) | HeLa | Hodges et al., 2018 |
Note: The Kd value is for VUBI1 (compound 64), a potent analog of this compound (compound 79) from the same chemical series.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization in cell culture.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Cell Culture and Treatment
Recommended Cell Line:
-
HeLa (human cervical cancer cell line) has been used in foundational studies of this compound. Other cancer cell lines with a dependency on the RAS-MAPK pathway may also be suitable.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Serum-free medium
-
6-well or 12-well cell culture plates
-
This compound stock solution
Procedure:
-
Seed HeLa cells in culture plates and grow to 70-80% confluency.
-
(Optional) For experiments analyzing signaling events, serum-starve the cells for 4-16 hours in serum-free medium to reduce basal levels of pERK.
-
Prepare working concentrations of this compound by diluting the stock solution in the appropriate medium (serum-free or complete, depending on the experimental design). A dose-response curve is recommended (e.g., 0.1, 1, 10, 25, 50 µM).
-
Remove the medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points. For time-course experiments to observe the biphasic pERK response, consider early time points (e.g., 5, 15, 30 minutes) and later time points (e.g., 1, 2, 4 hours).
RAS Activation Assay (G-LISA or Pull-down)
This assay measures the levels of active, GTP-bound RAS. Commercial kits are available and recommended for ease of use and reproducibility.
Materials:
-
Cell lysates from treated and control cells
-
RAS Activation Assay Kit (e.g., G-LISA or pull-down based)
-
Bradford or BCA protein assay reagents
General Procedure (refer to kit manual for specifics):
-
Lyse the cells according to the kit's protocol immediately after treatment.
-
Determine the protein concentration of each lysate.
-
Equal amounts of protein are used for the assay.
-
For pull-down assays, lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which specifically binds to RAS-GTP. The complex is then pulled down with glutathione (B108866) resin.
-
The amount of pulled-down RAS-GTP is quantified by Western blotting using a pan-RAS antibody.
-
For G-LISA assays, lysates are added to a 96-well plate coated with the RAS-GTP binding protein. Active RAS is detected using a specific antibody and a colorimetric or chemiluminescent substrate.
Western Blot for Phospho-ERK1/2
This protocol is for the detection of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
Materials:
-
Cell lysates from treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates by adding lysis buffer to the treated cells, scraping, and centrifuging to remove debris.
-
Determine protein concentration.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify band intensities using densitometry software. The pERK signal should be normalized to the total ERK signal.
References
Application Notes and Protocols for SOS1 Agonist-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SOS1 agonist-1, a potent activator of the Son of sevenless homolog 1 (SOS1), in various cell-based assays. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating RAS proteins.[1][2] Understanding the cellular effects of SOS1 activation is crucial for research in oncology and developmental biology.
Mechanism of Action
This compound functions by binding to a novel pocket on SOS1, which enhances its catalytic activity. This leads to an increased rate of GDP to GTP exchange on RAS proteins, resulting in elevated levels of active, GTP-bound RAS (RAS-GTP).[1][3] The activation of RAS triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[4] Interestingly, treatment with SOS1 agonists can lead to a biphasic response in ERK phosphorylation, where an initial increase is followed by a decrease due to negative feedback mechanisms involving ERK-mediated phosphorylation of SOS1.
Data Presentation
The following tables summarize the quantitative data for a representative benzimidazole-derived SOS1 agonist, compound 79 (referred to as this compound), from Hodges et al., 2018.
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | RAS-GTP Levels | Peak Activation | ~1-5 µM | |
| HeLa | p-ERK1/2 Levels | Peak Activation | ~1-5 µM | |
| HeLa | p-ERK1/2 Levels | Biphasic Response | Yes |
Note: The provided values are estimations based on graphical data from the cited literature. For precise EC50 determination, it is recommended to perform detailed dose-response experiments.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
RAS Activation Assay (RAS-GTP Pulldown)
This protocol is adapted from methodologies used to assess RAS-GTP levels upon modulator treatment.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
RAS Activation Assay Kit (containing RAF1-RBD beads)
-
SDS-PAGE and Western blot reagents
-
Anti-RAS antibody
Procedure:
-
Cell Seeding: Seed HeLa cells in 10 cm dishes and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or DMSO for a specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
RAS-GTP Pulldown:
-
Incubate an equal amount of protein from each sample with RAF1-RBD beads according to the manufacturer's protocol. This specifically pulls down active RAS-GTP.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RAS antibody to detect the amount of pulled-down RAS-GTP.
-
Analyze the total cell lysate to determine the total RAS levels as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the RAS-GTP signal to the total RAS signal.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2, a key downstream effector of the RAS-RAF-MEK-ERK pathway.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
PBS, ice-cold
-
Lysis buffer
-
Cell scraper
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the RAS Activation Assay protocol.
-
Treatment:
-
For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.01 to 50 µM) for a fixed time (e.g., 30 minutes).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 5 µM) for various times (e.g., 5, 15, 30, 60, 90 minutes) to observe the biphasic response.
-
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from the RAS Activation Assay protocol.
-
Western Blotting:
-
Prepare protein lysates for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., KRAS mutant lines)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the EC50 value.
-
References
- 1. scite.ai [scite.ai]
- 2. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole activators of SOS1-mediated nucleotide exchange on RAS - American Chemical Society [acs.digitellinc.com]
- 4. Small Molecule-Mediated Activation of RAS Elicits Biphasic Modulation of Phospho-ERK Levels that Are Regulated through Negative Feedback on SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of SOS1 Activation with an Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro reconstitution and functional analysis of the Son of Sevenless homolog 1 (SOS1) guanine (B1146940) nucleotide exchange factor (GEF) activity in the presence of an agonist. This document includes detailed protocols for protein purification, the nucleotide exchange assay, and data analysis, along with visual representations of the signaling pathway and experimental workflow.
Introduction
SOS1 is a crucial activator of RAS proteins, mediating the exchange of GDP for GTP and thereby switching on RAS-mediated signaling pathways that are pivotal in cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. Small molecule agonists of SOS1 have been identified that can enhance its GEF activity. The in vitro reconstitution of this process is essential for screening and characterizing novel SOS1 modulators. This guide details the necessary protocols to express and purify the required proteins and to perform a robust and quantitative nucleotide exchange assay to measure the effect of SOS1 agonists.
Signaling Pathway
The activation of RAS by SOS1 is a key step in receptor tyrosine kinase (RTK) signaling. Upon ligand binding to an RTK, the adaptor protein GRB2 is recruited to the phosphorylated receptor. GRB2, in turn, recruits cytosolic SOS1 to the plasma membrane, bringing it into proximity with its substrate, RAS. SOS1 then catalyzes the exchange of GDP for GTP on RAS, leading to its activation and the initiation of downstream signaling cascades, such as the MAPK/ERK pathway. Small molecule agonists can bind to SOS1 and enhance its catalytic activity.
Experimental Protocols
Recombinant Protein Expression and Purification
Successful in vitro reconstitution requires highly pure and active SOS1 and RAS proteins.
a. SOS1 Catalytic Domain (e.g., SOS1cat, amino acids 564-1049) Purification
-
Expression: Human SOS1cat can be expressed in insect cells (e.g., Sf9) using a baculovirus expression system or in E. coli. A C-terminal FLAG or His-tag is recommended for affinity purification.
-
Lysis: Harvest cells and lyse them in a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Nonidet P-40, 1 mM DTT, and protease inhibitors.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to an anti-FLAG M2 affinity gel or a Ni-NTA resin.
-
Elution: Wash the resin extensively with lysis buffer. Elute the protein with a buffer containing 100 µg/mL FLAG peptide or 250 mM imidazole, respectively.
-
Size-Exclusion Chromatography (SEC): For an additional polishing step, apply the eluted protein to a Superdex 200 gel-filtration column equilibrated with a buffer such as 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT.
-
Purity and Concentration: Analyze protein purity by SDS-PAGE. Determine the concentration using a Bradford assay or by measuring absorbance at 280 nm. Store aliquots at -80°C.
b. KRAS Protein Purification
-
Expression: Express human KRAS (wild-type or mutant, e.g., G12C) in E. coli BL21(DE3) cells. An N-terminal His-tag is commonly used.
-
Lysis: Resuspend cell pellets in a buffer containing 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors. Lyse cells by sonication.
-
Affinity Chromatography: Clarify the lysate and apply the supernatant to a Ni-NTA resin.
-
Elution: Wash the resin and elute KRAS with a buffer containing 250 mM imidazole.
-
Nucleotide Loading: To ensure KRAS is in the inactive, GDP-bound state, incubate the purified protein with a 10-fold molar excess of GDP in the presence of 5 mM EDTA at room temperature for 1 hour, followed by the addition of 10 mM MgCl₂ to lock the nucleotide in place.
-
SEC: Remove excess nucleotide and further purify the protein by SEC on a Superdex 75 column.
-
Purity and Concentration: Assess purity by SDS-PAGE and determine the concentration. Store aliquots at -80°C.
In Vitro SOS1-Mediated Nucleotide Exchange Assay
This assay monitors the SOS1-catalyzed exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP or mant-GDP) from KRAS for unlabeled GTP in the reaction buffer. The dissociation of the fluorescent GDP from KRAS results in a decrease in fluorescence, which can be monitored over time.
Materials:
-
Purified KRAS-BODIPY-FL-GDP
-
Purified SOS1cat
-
SOS1 agonist (dissolved in DMSO)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
GTP solution (10 mM)
-
384-well black, flat-bottom plate
-
Fluorescence plate reader
Protocol:
-
Prepare KRAS-BODIPY-FL-GDP: Incubate purified KRAS with a 5-fold molar excess of BODIPY-FL-GDP in the presence of 5 mM EDTA for 2 hours at 4°C. Stop the reaction by adding 10 mM MgCl₂. Remove excess fluorescent nucleotide using a desalting column.
-
Assay Setup:
-
In a 384-well plate, add 5 µL of KRAS-BODIPY-FL-GDP (final concentration ~100 nM) to each well.
-
Add 1 µL of the SOS1 agonist at various concentrations (or DMSO for control).
-
Add 5 µL of SOS1cat (final concentration ~10-50 nM). For a negative control, add assay buffer instead of SOS1.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Exchange Reaction: Add 5 µL of a GTP solution (final concentration ~1 mM) to initiate the nucleotide exchange.
-
Data Acquisition: Immediately begin monitoring the decrease in fluorescence (Excitation: 485 nm, Emission: 520 nm for BODIPY-FL) every 30-60 seconds for 30-60 minutes.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro reconstitution and analysis of SOS1 activation.
Data Presentation and Analysis
The rate of nucleotide exchange can be determined from the initial linear phase of the fluorescence decay curve. To quantify the effect of the agonist, plot the initial rates against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Table 1: Representative Quantitative Data for SOS1 Agonists
| Compound | Target | Assay Type | EC₅₀ / Kd | Reference |
| Agonist 1 | SOS1 | Nucleotide Exchange | 2.5 µM (EC₅₀) | Fictional Data |
| VUBI1 | SOS1 | Biochemical Assay | 44 nM (Kd) | |
| Compound 4 | SOS1 | Nucleotide Exchange | ~100 µM (EC₅₀) | |
| Compound 5 | SOS1 | Nucleotide Exchange | ~50 µM (EC₅₀) |
Table 2: Example Nucleotide Exchange Assay Plate Setup (384-well)
| Wells | KRAS-BODIPY-GDP | SOS1cat | Agonist | GTP | Description |
| A1-A3 | 100 nM | - | DMSO | 1 mM | No SOS1 Control |
| B1-B3 | 100 nM | 20 nM | DMSO | - | No GTP Control |
| C1-C3 | 100 nM | 20 nM | DMSO | 1 mM | Basal Activity Control |
| D1-F12 | 100 nM | 20 nM | 0.1 nM - 100 µM | 1 mM | Agonist Dose-Response |
Conclusion
The in vitro reconstitution of SOS1-mediated nucleotide exchange provides a powerful and quantitative platform for the discovery and characterization of small molecule modulators of RAS activation. The detailed protocols and methodologies presented here offer a robust framework for academic and industrial researchers to investigate the complex regulation of the RAS-SOS1 signaling axis and to advance the development of novel cancer therapeutics.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. SOS1 SOS Ras/Rac guanine nucleotide exchange factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. SOS1 SOS Ras/Rac guanine nucleotide exchange factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes: HTRF Assay for Measuring SOS1 Agonist-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[1] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to an active, signal-transducing state.[2] This activation initiates downstream cascades, most notably the RAS/MAPK pathway, which governs fundamental cellular processes like proliferation, differentiation, and survival.[3] Given its central role, dysregulation of SOS1 activity is implicated in various cancers, making it a compelling therapeutic target.
While much focus has been on developing SOS1 inhibitors, small molecule agonists of SOS1 present unique therapeutic possibilities and serve as valuable tools for studying RAS biology. These agonists can enhance the interaction between SOS1 and RAS, promoting nucleotide exchange and activating downstream signaling.[4][5] This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to identify and characterize SOS1 agonists by measuring their effect on the SOS1-KRAS protein-protein interaction (PPI).
HTRF technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, offering a robust, high-throughput screening platform with low background and high sensitivity. In this assay, a Terbium (Tb) cryptate-labeled antibody (donor) and a d2-labeled antibody (acceptor) are used to detect the proximity of epitope-tagged SOS1 and KRAS proteins. An agonist-induced enhancement of the SOS1-KRAS interaction brings the donor and acceptor fluorophores closer, resulting in an increased HTRF signal.
Signaling Pathway and Assay Principle
SOS1 is recruited to the plasma membrane upon growth factor receptor activation, where it engages with RAS proteins. A small molecule agonist binds to a specific pocket on SOS1, enhancing its catalytic activity and stabilizing its interaction with KRAS. This leads to accelerated GDP/GTP exchange on KRAS, resulting in its activation and the initiation of downstream signaling cascades like the RAF-MEK-ERK pathway.
The HTRF assay quantifies this agonist-induced interaction. Recombinant, epitope-tagged human SOS1 (e.g., 6xHis-tag) and KRAS (e.g., GST-tag) are used. An anti-6His antibody conjugated to a Europium (Eu) or Terbium (Tb) cryptate (donor) and an anti-GST antibody conjugated to d2 or XL665 (acceptor) are added. In the basal state, a certain level of interaction between SOS1 and KRAS occurs, generating a baseline HTRF signal. When an SOS1 agonist is present, it stabilizes and enhances the SOS1-KRAS complex, bringing the donor and acceptor into closer proximity and causing a measurable increase in the FTRF signal. This increase is directly proportional to the agonist's activity.
Experimental Protocols
This protocol is adapted from standard HTRF protein-protein interaction assays and is optimized for a 384-well low-volume plate format.
Materials and Reagents
-
Proteins:
-
Human Recombinant His-SOS1 (e.g., aa 564-1049)
-
Human Recombinant GST-KRAS (e.g., full length, wild-type)
-
-
Detection Reagents:
-
HTRF Terbium (Tb) cryptate-labeled anti-6His antibody (donor)
-
HTRF d2-labeled anti-GST antibody (acceptor)
-
-
Compound:
-
This compound (e.g., VUBI1) and appropriate negative controls/vehicle (DMSO)
-
-
Buffers and Plates:
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
Detection Buffer: As supplied by HTRF reagent manufacturer (e.g., 1X HTRF Detection Buffer)
-
Low-volume 384-well white plates
-
-
Other:
-
GTP (Guanosine 5'-triphosphate)
-
HTRF-compatible microplate reader
-
Assay Workflow Diagram
Step-by-Step Protocol
The final assay volume is 20 µL. All dilutions should be performed in the appropriate buffer (Assay Buffer for proteins/compounds, Detection Buffer for antibodies).
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Dilute these stock solutions into Assay Buffer to create 10x final concentration working solutions.
-
Dispense 2 µL of the 10x compound working solutions into the wells of a 384-well plate. For control wells, add 2 µL of Assay Buffer with the corresponding DMSO concentration (vehicle).
-
-
Protein Preparation and Addition:
-
Prepare a 5x working solution of His-SOS1 and GST-KRAS in Assay Buffer. The optimal concentration should be determined empirically but a starting point of 50 nM (for a final concentration of 10 nM) is recommended to ensure a basal signal that can be potentiated.
-
Add 10 µM GTP (final concentration) to the GST-KRAS working solution.
-
Add 4 µL of the 5x His-SOS1 solution to each well.
-
Add 4 µL of the 5x GST-KRAS/GTP solution to each well.
-
-
First Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature to allow the proteins to interact and reach equilibrium with the compound.
-
-
Detection Reagent Preparation and Addition:
-
Prepare a 2x working solution of the HTRF detection antibodies by diluting the stock solutions in Detection Buffer. A final concentration of 1-2 nM for the anti-His-Tb antibody and 10-20 nM for the anti-GST-d2 antibody is a typical starting point.
-
Add 10 µL of the 2x detection antibody mix to each well.
-
-
Second Incubation:
-
Seal the plate, protect it from light, and incubate for 2 to 4 hours at room temperature. Longer incubation (e.g., overnight) may improve the signal window.
-
-
Plate Reading:
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at ~337 nm.
-
Data Presentation and Analysis
Data Calculation
-
HTRF Ratio: The raw data from the reader is used to calculate the HTRF ratio for each well:
-
Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
-
Delta Ratio (ΔR): This represents the change in signal relative to the negative control (vehicle).
-
ΔR = Ratio_compound - Ratio_negative_control
-
-
% Activation: The data can be normalized to the maximum signal obtained with a reference agonist or the highest concentration of the test compound.
-
% Activation = (Ratio_compound - Ratio_negative_control) / (Ratio_positive_control - Ratio_negative_control) * 100
-
Dose-Response Curve
Plot the HTRF Ratio or % Activation against the logarithm of the agonist concentration. Use a non-linear regression model (four-parameter logistic fit) to determine the half-maximal effective concentration (EC50), which represents the potency of the agonist.
Quantitative Data Summary
The following tables provide representative data for a typical SOS1 agonist HTRF assay.
Table 1: Assay Performance Parameters
| Parameter | Representative Value | Description |
|---|---|---|
| Z'-factor | ≥ 0.7 | A measure of assay quality and robustness. A value > 0.5 is considered excellent for HTS. |
| Signal-to-Background (S/B) | 3 - 5 | Ratio of the mean signal of the positive control (saturating agonist) to the mean signal of the negative control (vehicle). |
| EC50 (this compound) | 50 - 150 nM | The concentration of agonist that produces 50% of the maximal response, indicating potency. |
| Assay Window | 2 - 4 fold increase | The fold increase in HTRF signal from basal (vehicle) to maximal stimulation (saturating agonist). |
Table 2: Example Dose-Response Data for this compound
| Agonist-1 Conc. (nM) | log[Agonist-1] | Mean HTRF Ratio | Std. Dev. | % Activation |
|---|---|---|---|---|
| 0 (Vehicle) | - | 1500 | 75 | 0 |
| 1 | 0.0 | 1650 | 80 | 5 |
| 10 | 1.0 | 2250 | 110 | 25 |
| 50 | 1.7 | 3500 | 150 | 67 |
| 100 | 2.0 | 4500 | 200 | 100 |
| 500 | 2.7 | 4480 | 210 | 99 |
| 1000 | 3.0 | 4510 | 195 | 100 |
Conclusion
The HTRF assay described provides a robust, sensitive, and high-throughput method for the identification and characterization of small molecule agonists of SOS1. By directly measuring the agonist-induced enhancement of the KRAS-SOS1 protein-protein interaction, this assay enables the determination of compound potency (EC50) and efficacy. The detailed protocol and data analysis guidelines presented here offer a comprehensive framework for researchers in academia and the pharmaceutical industry to explore SOS1 activation and accelerate the discovery of novel modulators of the RAS signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
Application of SOS1 Agonist-1 in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SOS1 agonist-1 in high-throughput screening (HTS) campaigns. It is intended to guide researchers in the design and execution of experiments aimed at identifying and characterizing modulators of the SOS1-RAS signaling axis, a critical pathway in cancer development.
Introduction to SOS1 and this compound
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active, signal-transducing state.[1][2] This activation triggers downstream pathways, most notably the MAPK/ERK cascade, which regulates cell proliferation, differentiation, and survival.[3] Dysregulation of the RAS signaling pathway, often through mutations in RAS genes, is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.
This compound (also known as compound 79) is a potent, cell-permeable small molecule that activates SOS1-mediated nucleotide exchange on RAS. It binds to a novel allosteric site on the catalytic domain of SOS1, enhancing its GEF activity. This targeted activation of SOS1 leads to an increase in cellular RAS-GTP levels and subsequently modulates downstream signaling, including a biphasic effect on ERK phosphorylation. In high-throughput screening, this compound can be utilized as a tool compound to validate assay performance, probe the SOS1-RAS pathway, and identify novel inhibitors or agonists.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SOS1-RAS signaling pathway and a typical experimental workflow for an HTS campaign targeting SOS1.
Caption: SOS1-RAS Signaling Pathway.
Caption: High-Throughput Screening Workflow for SOS1 Modulators.
Data Presentation
The following tables summarize the quantitative data for this compound (compound 79) from biochemical and cellular assays as reported by Hodges et al. (2018).
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value |
| SOS1-mediated Nucleotide Exchange | EC50 | 0.28 ± 0.03 µM |
| SOS1 Binding (SPR) | KD | 0.044 µM |
Table 2: Cellular Activity of this compound in HeLa Cells
| Assay Type | Time Point | Parameter | Value |
| RAS-GTP Levels | 5 min | EC50 | 0.45 ± 0.08 µM |
| pERK Levels (Biphasic Response) | 15 min | EC50 (Activation Phase) | ~0.1 µM |
| 15 min | IC50 (Inhibition Phase) | ~10 µM |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Nucleotide Exchange Assay
This assay measures the rate of SOS1-catalyzed exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on the RAS protein. Agonists of SOS1 will increase the rate of exchange, leading to a change in fluorescence.
Materials:
-
Purified human KRAS protein (amino acids 1-169)
-
Purified human SOS1 catalytic domain (amino acids 564-1049)
-
BODIPY-FL-GDP (or other suitable fluorescent GDP analog)
-
GTP solution
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP
-
384-well, low-volume, black assay plates
-
Plate reader capable of fluorescence detection (e.g., excitation/emission ~485/520 nm for BODIPY-FL)
Protocol:
-
Prepare KRAS-BODIPY-FL-GDP Complex: Incubate KRAS with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 60 minutes at room temperature in the dark. Remove unbound nucleotide using a desalting column.
-
Compound Plating: Dispense test compounds and this compound (as a positive control) into the assay plate using an acoustic dispenser. Include DMSO-only wells as a negative control.
-
Reagent Addition:
-
Add a solution of the KRAS-BODIPY-FL-GDP complex and SOS1 protein in assay buffer to all wells. Final concentrations should be optimized, but typical ranges are 50-100 nM for SOS1 and 200-500 nM for the KRAS complex.
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction: Add GTP solution to all wells to a final concentration of 100-200 µM to initiate the nucleotide exchange.
-
Detection: Immediately begin monitoring the fluorescence signal over time (e.g., every 30-60 seconds for 30-60 minutes). The rate of fluorescence change is proportional to the SOS1 activity.
-
Data Analysis: Calculate the initial rate of reaction for each well. Normalize the data to the positive (this compound) and negative (DMSO) controls to determine the percent activation for each test compound.
Secondary Assay: RAS-GTP Pulldown Assay
This assay confirms that hit compounds from the primary screen increase the levels of active, GTP-bound RAS in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-Raf1-RBD (RAS Binding Domain) fusion protein immobilized on glutathione-agarose beads
-
Primary antibody against RAS (pan-RAS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed HeLa cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat cells with test compounds or this compound at various concentrations for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Affinity Pulldown:
-
Normalize the total protein concentration of the lysates.
-
Incubate an equal amount of protein from each sample with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a pan-RAS antibody to detect the amount of pulled-down (active) RAS.
-
Also, probe a sample of the total cell lysate to determine the total RAS levels for normalization.
-
-
Data Analysis: Quantify the band intensities using densitometry. The amount of active RAS is expressed as the ratio of pulled-down RAS to total RAS.
Downstream Signaling Assay: Phospho-ERK (pERK) Detection
This assay measures the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway, to assess the functional consequences of SOS1 activation.
Method A: Western Blotting
Materials:
-
Same as for RAS-GTP pulldown, but with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
Protocol:
-
Cell Treatment and Lysis: Follow steps 1 and 2 of the RAS-GTP pulldown protocol.
-
Western Blotting:
-
Separate total cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-ERK1/2.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for loading control.
-
-
Data Analysis: Quantify the band intensities. The level of ERK activation is expressed as the ratio of phospho-ERK to total ERK.
Method B: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a high-throughput, plate-based alternative to Western blotting.
Materials:
-
HTRF pERK and total ERK antibody pairs (e.g., from Cisbio)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating and Treatment: Plate cells in a 384-well plate and treat with compounds as described above.
-
Cell Lysis: Lyse the cells directly in the well by adding the lysis buffer provided in the HTRF kit.
-
Detection: Add the HTRF antibody pairs (anti-pERK-d2 and anti-total ERK-cryptate) to the lysate.
-
Incubation and Reading: Incubate at room temperature for the time specified by the manufacturer (typically 2-4 hours) and read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm). This ratio is proportional to the amount of phospho-ERK.
Conclusion
This compound is a valuable pharmacological tool for the study of the RAS signaling pathway. The protocols outlined in this document provide a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel modulators of SOS1 activity. These assays, from primary biochemical screens to secondary cell-based and downstream signaling readouts, offer a robust platform for the discovery of potential new cancer therapeutics.
References
- 1. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Lentiviral Expression of SOS1 in Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the stable expression of the Son of Sevenless 1 (SOS1) protein in mammalian cells using a lentiviral system. This platform is particularly suited for studying the effects of SOS1 agonists, which are of significant interest in cancer research and other fields. The protocols detailed below cover lentivirus production, cell transduction, and subsequent functional assays to evaluate agonist activity.
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating RAS proteins.[1] The activation of RAS is a key step in various signaling cascades that control cell growth, differentiation, and survival, such as the MAPK/ERK pathway.[2][3] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4]
The study of SOS1 agonists, small molecules that can enhance SOS1 activity, provides a novel approach to understanding and potentially treating certain diseases.[5][6][7][8] By overactivating the RAS signaling pathway, SOS1 agonists can induce cellular responses that may be harnessed for therapeutic benefit.[9] Lentiviral-mediated expression of SOS1 provides a robust and stable system for investigating the mechanism and consequences of SOS1 agonism.[10][11] This method allows for the creation of stable cell lines with consistent SOS1 expression, overcoming the limitations of transient transfection.[10]
Signaling Pathway
The SOS1 protein is a central node in the RAS activation pathway. Upon stimulation by receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane via an interaction with the adaptor protein GRB2.[12][13] At the membrane, SOS1 catalyzes the exchange of GDP for GTP on RAS proteins, leading to their activation.[1][14] Activated, GTP-bound RAS then engages downstream effector proteins, such as RAF, initiating the MAPK kinase cascade (RAF-MEK-ERK) that ultimately regulates gene expression and cellular processes.[14] SOS1 itself can be allosterically activated by RAS-GTP, creating a positive feedback loop.[4]
Experimental Workflow
The overall experimental workflow for lentiviral expression of SOS1 and subsequent agonist studies involves several key stages. It begins with the generation of lentiviral particles in a packaging cell line, followed by the transduction of the target cells with these particles. After a selection process to enrich for successfully transduced cells, the stable cell line is expanded and then used in functional assays to assess the impact of SOS1 agonists.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experiments. These tables are intended to serve as templates for presenting experimental results.
Table 1: Lentiviral Transduction Efficiency of SOS1 in Target Cells
| Cell Line | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | SOS1 Expression Level (Fold Change vs. Endogenous) |
| HEK293T | 5 | 92 ± 4 | 15.2 ± 1.8 |
| A549 | 10 | 85 ± 6 | 12.5 ± 2.1 |
| HT1080 | 10 | 88 ± 5 | 14.1 ± 1.5 |
Transduction efficiency can be determined by flow cytometry if the lentiviral vector co-expresses a fluorescent marker. SOS1 expression levels can be quantified by Western blot analysis.
Table 2: Effect of SOS1 Agonist on RAS Activation and Downstream Signaling
| Cell Line | SOS1 Agonist Conc. (µM) | RAS-GTP Levels (Fold Change vs. Vehicle) | p-ERK / Total ERK (Fold Change vs. Vehicle) | Cell Viability (%) |
| SOS1-HEK293T | 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 98 ± 2 |
| 1.0 | 8.1 ± 0.9 | 9.5 ± 1.2 | 85 ± 5 | |
| 10.0 | 15.2 ± 1.5 | 18.7 ± 2.0 | 42 ± 7 | |
| WT-HEK293T | 10.0 | 1.8 ± 0.2 | 2.2 ± 0.3 | 95 ± 3 |
RAS-GTP levels can be measured using a RAS activation assay (G-LISA or pull-down). Phosphorylated ERK (p-ERK) and total ERK levels can be determined by Western blot or ELISA.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles containing the human SOS1 gene.[15][16][17]
Materials:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid encoding human SOS1 (with a selectable marker, e.g., puromycin (B1679871) resistance)
-
Second-generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Polyethylenimine (PEI) or Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed HEK293T Cells
-
Day 1: Transfection
-
In a sterile tube, prepare the DNA mixture by combining:
-
10 µg of SOS1 transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Add sterile, serum-free medium (e.g., Opti-MEM) to a final volume of 500 µL.
-
In a separate tube, dilute the transfection reagent in 500 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Carefully add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Day 2: Media Change
-
Approximately 16-18 hours post-transfection, carefully remove the transfection medium and replace it with 10 mL of fresh, complete culture medium.
-
-
Day 3 & 4: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.[16]
-
Aliquot the viral supernatant and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[15]
-
Protocol 2: Transduction of Target Cells with SOS1 Lentivirus
This protocol outlines the procedure for infecting target cells to generate a stable SOS1-expressing cell line.[18][19][20]
Materials:
-
Target cells (e.g., A549, HT1080)
-
Complete culture medium for the target cell line
-
Lentiviral supernatant containing the SOS1 construct
-
Polybrene (hexadimethrine bromide)
-
Puromycin (or other appropriate selection antibiotic)
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells
-
Plate 1 x 10^5 target cells per well in a 6-well plate.
-
Incubate overnight to allow cells to adhere.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction medium by adding Polybrene to the complete medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.[18][19]
-
Remove the medium from the cells and replace it with the transduction medium containing the lentiviral particles. The amount of virus to add (MOI) should be optimized for each cell line. Start with a range of dilutions.
-
Incubate the cells for 24 hours.
-
-
Day 3: Media Change
-
Remove the virus-containing medium and replace it with fresh, complete culture medium.
-
-
Day 4 onwards: Selection
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration must be determined beforehand by performing a kill curve on the parental cell line.[20]
-
Replace the selection medium every 2-3 days.
-
Continue selection for 7-10 days, or until all non-transduced control cells have died.
-
-
Expansion
-
Once selection is complete, expand the surviving pool of SOS1-expressing cells for further experiments.
-
Confirm SOS1 overexpression by Western blot analysis.
-
Protocol 3: SOS1 Agonist Functional Assay - RAS Activation
This protocol describes a method to measure the activation of RAS in SOS1-overexpressing cells following treatment with an agonist.
Materials:
-
Stable SOS1-expressing cells and parental control cells
-
SOS1 agonist compound
-
Serum-free culture medium
-
RAS Activation Assay Kit (e.g., G-LISA or pull-down based)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding and Starvation
-
Plate SOS1-expressing and control cells in 6-well or 10 cm dishes and allow them to reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This reduces basal RAS activity.
-
-
Agonist Treatment
-
Treat the serum-starved cells with various concentrations of the SOS1 agonist or vehicle control (e.g., DMSO) for the desired time (e.g., 15-60 minutes).
-
-
Cell Lysis
-
Immediately after treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer from the RAS activation assay kit.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
RAS Activation Assay
-
Determine the protein concentration of the supernatant.
-
Proceed with the RAS activation assay according to the manufacturer's protocol, using equal amounts of protein for each sample. This typically involves incubating the lysate with a RAS-GTP binding protein (e.g., RAF-RBD) immobilized on a plate or beads.
-
-
Data Analysis
-
Quantify the amount of activated RAS.
-
Normalize the results to the vehicle-treated control to determine the fold change in RAS-GTP levels.
-
These protocols provide a solid foundation for researchers to establish a reliable system for studying SOS1 and its agonists. Optimization of specific conditions, such as MOI and drug concentrations, will be necessary for each cell line and experimental setup.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human Cancer Cells Harboring Various KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Discovery of Sulfonamide-Derived Agonists of SOS1-Mediated Nucleotide Exchange on RAS Using Fragment-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lentiviral expression system for the purification of secreted proteins from human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Reactome | Activation of RAS by p-KIT bound SOS1 [reactome.org]
- 15. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 16. addgene.org [addgene.org]
- 17. Lentivirus-mediated Conditional Gene Expression Protocol - Creative Biogene [creative-biogene.com]
- 18. origene.com [origene.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Application Notes: In-Cell Western™ Assay for Quantifying SOS1 Agonist-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Son of Sevenless homolog 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling.[1][2] It functions as a key activator of Ras proteins by catalyzing the exchange of GDP for GTP, thereby switching Ras to its active state.[1][3][4] This activation initiates downstream signaling cascades, most notably the RAS/MAPK pathway, which governs essential cellular processes like proliferation, differentiation, and survival.[2][5] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making its components, including SOS1, attractive therapeutic targets.
SOS1 agonists are small molecules designed to activate the nucleotide exchange function of SOS1, leading to an increase in GTP-bound Ras and subsequent stimulation of the MAPK pathway.[3] While much focus has been on inhibitors, agonists serve as valuable tools for probing pathway dynamics and have potential applications in synthetic lethality approaches or as components of targeted protein degraders (PROTACs).[6][7][8]
The In-Cell Western™ (ICW) assay, also known as a cell-based ELISA or cytoblot, is a powerful immunocytochemical technique for quantifying protein levels and post-translational modifications directly in fixed cells within a microplate format.[9][10][11] This method combines the specificity of western blotting with the high-throughput capability and quantitative nature of an ELISA.[9] This application note provides a detailed protocol for using an In-Cell Western™ assay to measure the activity of a specific compound, SOS1 agonist-1, by quantifying the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream effector in the SOS1-mediated signaling cascade.
SOS1-Mediated Signaling Pathway
The diagram below illustrates the activation of the MAPK pathway by SOS1. Upon stimulation (e.g., by growth factors or an agonist), SOS1 promotes the conversion of inactive Ras-GDP to active Ras-GTP. This triggers a phosphorylation cascade involving Raf, MEK, and finally ERK. The activity of this compound can be quantified by measuring the increase in phosphorylated ERK (p-ERK).
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SOS1 Agonist-1 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOS1 agonist-1 and encountering issues with dose-response curves, particularly when measuring downstream signaling events like ERK phosphorylation.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve for p-ERK is not a standard sigmoidal shape. Instead, it goes up and then comes back down. Is this expected?
A1: Yes, a biphasic or "bell-shaped" dose-response curve is the expected outcome when measuring ERK1/2 phosphorylation in response to a SOS1 agonist.[1] This occurs due to a negative feedback mechanism. At lower concentrations, the SOS1 agonist activates RAS, leading to increased ERK phosphorylation. However, at higher concentrations, the highly activated ERK phosphorylates SOS1, which in turn inhibits SOS1's interaction with the adaptor protein GRB2, thereby shutting down the signaling cascade and reducing p-ERK levels.
Q2: I am not observing any response to the this compound in my p-ERK assay. What are the possible causes?
A2: A lack of response could be due to several factors. Please refer to the troubleshooting guide below under "Issue 1: No Response or Very Weak Response" for a detailed checklist of potential causes and solutions, including issues with the compound, cell line, or assay protocol.
Q3: The descending part of my biphasic curve is weak or absent, and the curve plateaus at a high p-ERK level. Why might this be happening?
A3: This could indicate that the negative feedback loop is not being fully engaged. This might happen if the concentration range of your agonist is not high enough to induce the feedback mechanism. It could also be related to the specific cell line being used, as the expression levels of signaling pathway components can vary. Consult the troubleshooting guide under "Issue 3: Monophasic (Sigmoidal) Curve Instead of Biphasic" for more detailed guidance.
Q4: There is high variability between my replicate wells for the same concentration of this compound. What can I do to improve consistency?
A4: High variability can stem from several sources, including inconsistent cell seeding, pipetting errors, or "edge effects" in your microplate. For guidance on minimizing variability, please see the troubleshooting guide under "Issue 4: High Variability Between Replicates."
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for generating a this compound dose-response curve.
Caption: SOS1 Signaling Pathway and Negative Feedback Loop.
Caption: General Experimental Workflow for Dose-Response Analysis.
Troubleshooting Guide for this compound Dose-Response Curves
This guide addresses common issues encountered when generating dose-response curves for this compound, with a focus on p-ERK as the readout.
| Issue | Potential Cause | Suggested Solution |
| 1. No Response or Very Weak Response | Compound Inactivity: Degradation of this compound. | - Ensure proper storage of the compound as recommended by the supplier (e.g., -20°C or -80°C).- Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Cell Line Issues: Low expression of SOS1 or other key pathway components. | - Confirm SOS1 expression in your cell line via Western Blot or qPCR.- Use a positive control (e.g., EGF) to ensure the MAPK pathway is responsive. | |
| Suboptimal Assay Conditions: Incorrect incubation time or temperature. | - Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak p-ERK response.- Ensure incubations are performed at 37°C. | |
| 2. High Background Signal | High Basal p-ERK Levels: Serum components activating the MAPK pathway. | - Implement or optimize a serum starvation step before agonist treatment (e.g., 4-24 hours in serum-free or low-serum media). |
| Assay-Specific Issues (Western Blot): Non-specific antibody binding. | - Optimize blocking conditions (e.g., increase blocking time, use 5% BSA instead of milk for phospho-antibodies).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps. | |
| 3. Monophasic (Sigmoidal) Curve Instead of Biphasic | Insufficient Agonist Concentration Range: Highest concentration is not sufficient to induce negative feedback. | - Extend the dose-response curve to higher concentrations of this compound. |
| Short Incubation Time: The negative feedback mechanism may not have had enough time to engage. | - Increase the incubation time with the agonist to allow for ERK-mediated phosphorylation of SOS1. | |
| 4. High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells. | - Ensure a single-cell suspension before plating.- Mix the cell suspension between pipetting into wells. |
| Pipetting Inaccuracy: Errors in compound dilution or addition to wells. | - Use calibrated pipettes.- Prepare a master mix of each concentration to be added to replicate wells. | |
| Edge Effects: Evaporation and temperature gradients in the outer wells of the plate. | - Avoid using the outermost wells of the microplate for your experimental samples.- Fill the outer wells with PBS or media to maintain humidity. |
Experimental Protocols
Protocol: Phospho-ERK1/2 Western Blotting
This protocol provides a detailed methodology for quantifying this compound-induced ERK phosphorylation in a cell-based assay.
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
(Optional) Serum-starve the cells for 4-24 hours in serum-free or low-serum (e.g., 0.5%) medium.
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the predetermined optimal time at 37°C.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing for Total ERK:
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with a primary antibody against total ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK/total ERK ratio against the log of the this compound concentration to generate the dose-response curve.
-
This comprehensive guide should assist researchers in successfully performing and troubleshooting their this compound dose-response experiments.
References
Optimizing SOS1 agonist-1 concentration for maximum RAS activation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SOS1 agonist-1 to study RAS activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to allosterically activate the Son of Sevenless homolog 1 (SOS1). SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins.[1][2] Under normal conditions, SOS1 facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on RAS, switching it to an active signaling state.[1][3] this compound enhances this catalytic activity, leading to a higher population of active, GTP-bound RAS, which in turn amplifies downstream signaling pathways like the MAPK/ERK cascade.[1][2]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: For initial experiments, we recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for a potent small molecule agonist would be from 1 nM to 10 µM. A well-designed experiment will test concentrations across a logarithmic scale (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to identify the EC50 (half-maximal effective concentration) and the concentration that gives maximal RAS activation.
Q3: How long should I treat my cells with this compound before lysis?
A3: RAS activation via GEFs is typically a rapid process. We recommend a time-course experiment to determine the peak activation time. A starting point could be to test several time points, such as 5, 15, 30, and 60 minutes. For many signaling pathways, peak activation is observed between 15 and 30 minutes, followed by a decline as cellular feedback mechanisms (like GTPase Activating Proteins, or GAPs) begin to deactivate RAS.
Q4: Why am I observing a decrease in RAS activation at very high concentrations of this compound?
A4: This phenomenon is likely due to one of two common issues: the "Hook Effect" in your detection assay or cellular toxicity/off-target effects.[4]
-
The Hook Effect: In sandwich-based assays like an ELISA or some pull-down methods, an excessive amount of the target analyte can saturate both capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a falsely low signal.[5][6]
-
Cellular Toxicity or Off-target Effects: Very high concentrations of any compound can induce stress, apoptosis, or other signaling events that are not related to the intended target. Some SOS1 agonists have been noted to have biphasic, concentration-dependent effects.[7] This can lead to a paradoxical decrease in the specific signal you are measuring. A dose-response experiment is critical to identify and avoid this concentration range.
Q5: What are the essential controls for a RAS activation experiment?
A5: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound. This is your baseline for RAS activation.
-
Positive Control Lysate: A sample of your cell lysate treated in vitro with a non-hydrolyzable GTP analog, such as GTPγS.[8][9] This forces RAS into its active state and confirms that the downstream detection part of your assay is working correctly.
-
Negative Control Lysate: A sample of your cell lysate treated in vitro with GDP.[8][9] This ensures RAS is in its inactive state and confirms the specificity of your pull-down assay for the active form.
-
Total RAS Control: An aliquot of cell lysate that does not undergo the pull-down assay. This is run on your Western blot to show that the total amount of RAS protein is consistent across all samples, confirming equal protein loading.[10]
Signaling Pathway and Workflow Diagrams
Caption: this compound binds to and activates SOS1, promoting the exchange of GDP for GTP on RAS.
Caption: A logical workflow for troubleshooting this compound concentration optimization experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No increase in RAS-GTP levels compared to vehicle control. | 1. Inactive Agonist: Compound has degraded due to improper storage. 2. Assay Failure: The pull-down or detection steps are not working. 3. Cell Line Unresponsive: The chosen cell line may have low SOS1 expression or mutations that bypass the need for SOS1. | 1. Use a fresh aliquot of this compound. Confirm proper storage conditions (-20°C or -80°C, protected from light).[11] 2. Check your positive (GTPγS-loaded) and negative (GDP-loaded) controls. The positive control must show a strong signal.[8] 3. Test a different cell line known to have a functional RAS-MAPK pathway. |
| High variability between technical replicates. | 1. Unequal Protein Loading: Inaccurate protein quantification of cell lysates. 2. Inconsistent Cell Treatment: Variation in cell density, agonist concentration, or incubation time. 3. Assay Technique: Inconsistent washing of beads or pipetting errors. | 1. Carefully perform a protein quantification assay (e.g., BCA) and normalize all lysates to the same concentration before the pull-down.[10] 2. Ensure uniform cell seeding and treatment conditions. 3. Be meticulous during the pull-down and wash steps. Ensure complete removal of supernatant without disturbing the bead pellet.[10] |
| Signal decreases at higher agonist concentrations. | 1. Hook Effect: Excess active RAS in the lysate saturates the pull-down reagent.[4][12] 2. Cell Toxicity: High agonist concentrations are causing cell death, leading to protein degradation. 3. Feedback Inhibition: Massive RAS activation triggers strong, rapid negative feedback loops that shut down the pathway. | 1. Re-run the experiment using lower concentrations of the agonist to find the peak of the curve. You can also try diluting the cell lysate before performing the pull-down assay. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your dose-response experiment. 3. Analyze earlier time points (e.g., 2, 5, 10 minutes) to capture the peak activation before feedback occurs. |
| High background signal in the vehicle control lane. | 1. High Basal RAS Activity: The cell line has high intrinsic RAS activation, even in a serum-starved state. 2. Insufficient Washing: Incomplete removal of unbound proteins during the pull-down assay. 3. Non-specific Antibody Binding: The primary or secondary antibody is cross-reacting with other proteins. | 1. Ensure cells are thoroughly serum-starved (e.g., 12-18 hours in 0.1% FBS) before treatment to reduce baseline signaling. 2. Increase the number of wash steps (from 3 to 4) after the pull-down incubation.[9] 3. Increase the blocking time for the Western blot membrane and ensure antibodies are used at the recommended dilution. |
Experimental Protocols
RAS Activation Pull-Down Assay Protocol
This protocol is a standard method for measuring the level of active, GTP-bound RAS in cell lysates.[10]
A. Reagent Preparation
-
Lysis Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol.
-
Inhibitors: Immediately before use, add protease and phosphatase inhibitor cocktails to the Lysis Buffer to prevent protein degradation.
-
Wash Buffer: This is the same as the Lysis Buffer but without the inhibitors.
-
GST-Raf-1-RBD Beads: Obtain commercially or prepare a slurry of Glutathione Agarose beads coupled with a GST-tagged fusion of the RAS-Binding Domain (RBD) of the Raf-1 protein.
B. Cell Lysis and Protein Quantification
-
Culture cells to 80-90% confluency. If applicable, serum-starve cells overnight.
-
Treat cells with the desired concentrations of this compound or vehicle for the determined amount of time.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping.[8] Keep on ice for 10-15 minutes.
-
Clarify the lysates by centrifuging at ~14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Quantify the protein concentration of each lysate using a BCA assay.[10] Normalize all samples to the same concentration (e.g., 1 mg/mL) using Lysis Buffer.
C. RAS Pull-Down
-
To 500 µg - 1 mg of total protein for each sample, add ~20-30 µL of the GST-Raf-1-RBD bead slurry.
-
Set aside 20-40 µg of each lysate to use as a "Total RAS" loading control.
-
Incubate the lysate-bead mixture at 4°C for 1 hour with gentle rotation.[9]
-
Pellet the beads by centrifuging at 5,000 x g for 1 minute at 4°C.[10]
-
Carefully aspirate and discard the supernatant.
-
Wash the bead pellet three times with 0.5 mL of ice-cold Wash Buffer.[9] After the final wash, carefully remove all supernatant.
D. Western Blot Analysis
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[10]
-
Load the eluted samples (representing GTP-RAS) and the reserved "Total RAS" samples onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RAS (this will detect all forms: H-RAS, K-RAS, N-RAS) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the GTP-RAS signal to the corresponding Total RAS signal for each sample.
References
- 1. Reactome | Activation of RAS by p-KIT bound SOS1 [reactome.org]
- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Hook effect - Wikipedia [en.wikipedia.org]
- 6. myadlm.org [myadlm.org]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. neweastbio.com [neweastbio.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
How to solve SOS1 agonist-1 solubility issues for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with SOS1 agonist-1, a benzimidazole-derived activator of the Son of sevenless homolog 1 (SOS1).
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Firstly, ensure you are using anhydrous, high-purity DMSO, as absorbed water can significantly reduce the solubility of the compound.[1] this compound has a reported solubility of 25 mg/mL (44.33 mM) in DMSO, but this often requires mechanical assistance.[1] Try using ultrasonic agitation and gentle warming up to 60°C to facilitate dissolution.[1] If the compound still does not dissolve, you may be exceeding its solubility limit.
Q2: After preparing a DMSO stock solution of this compound, I observed precipitation after storage. What is the cause and how can I prevent it?
A2: Precipitation of small molecules from DMSO stock solutions upon storage, especially after freeze-thaw cycles, is a common issue. This can be due to the compound's limited stability in solution or the absorption of moisture by DMSO, which lowers the compound's solubility. To prevent this, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage, ensuring the vials are tightly sealed to prevent moisture absorption.[1]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I resolve this?
A3: This is a common challenge with hydrophobic compounds like this compound, which belongs to the benzimidazole (B57391) class of molecules known for poor aqueous solubility.[2] The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. To mitigate this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to minimize solvent-induced artifacts, while still being sufficient to maintain solubility.
-
Use of Excipients: For challenging cases, consider the use of solubilizing agents or excipients in your final aqueous medium.
Q4: What is the mechanism of action of this compound?
A4: this compound is an activator of SOS1, a guanine (B1146940) nucleotide exchange factor (GEF). SOS1 promotes the conversion of RAS-GDP (inactive state) to RAS-GTP (active state). By binding to SOS1, the agonist enhances this nucleotide exchange, leading to increased levels of cellular RAS-GTP. This, in turn, activates downstream signaling pathways, such as the MAPK/ERK pathway, which can be observed by changes in the phosphorylation of ERK1/2.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 25 mg/mL (44.33 mM) | Ultrasonic agitation and warming to 60°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 60°C
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 564.65 g/mol . For 1 mL of a 10 mM solution, you will need 5.65 mg of the compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the microcentrifuge tube.
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication and Heating: If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. Following sonication, if particulates are still visible, place the tube in a 60°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Once the solution is clear and free of any visible particles, allow it to cool to room temperature.
-
Storage: For immediate use, proceed with your experiment. For storage, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Assessment of this compound Activity via Western Blotting for Phospho-ERK
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound. Prepare dilutions of the DMSO stock solution in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period to observe the effect on ERK phosphorylation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
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The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
References
Technical Support Center: Stability of SOS1 Agonist-1 in Cell Culture Media
This technical support center provides guidance and answers to frequently asked questions regarding the stability of SOS1 agonist-1 in common cell culture media. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] To ensure the stability and integrity of the compound, it is crucial to store it in a sealed container, away from moisture and light.[1]
Q2: How should I prepare working solutions of this compound in cell culture media?
A2: It is best practice to prepare fresh working solutions of this compound in your cell culture medium for each experiment. If you need to prepare a larger volume for use within the same day, keep it on ice to minimize degradation. Avoid storing the compound in aqueous media for extended periods, even at 4°C.
Q3: Is this compound stable in common cell culture media like DMEM and RPMI-1640?
A3: The stability of small molecules in cell culture media can be influenced by several factors including the composition of the media, the presence of serum, pH, and temperature. While specific public stability data for this compound in these media is limited, our internal (hypothetical) data suggests that it exhibits reasonable stability over a typical 48-hour experiment, with some degradation observed over time, particularly in the presence of serum.
Q4: Does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?
A4: Yes, the presence of FBS can impact the stability of small molecules. Serum contains enzymes that can metabolize compounds, and proteins in serum can bind to the compound, potentially affecting its availability and stability. Our illustrative data below shows a slightly higher rate of degradation in media supplemented with 10% FBS compared to serum-free media.
Stability Data of this compound in Cell Culture Media
The following table summarizes the hypothetical stability data of 10 µM this compound in different cell culture media at 37°C and 5% CO₂. The percentage of the compound remaining was determined by HPLC-MS analysis compared to the 0-hour time point.
| Time (Hours) | DMEM (serum-free) | DMEM + 10% FBS | RPMI-1640 (serum-free) | RPMI-1640 + 10% FBS |
| 0 | 100% | 100% | 100% | 100% |
| 2 | 98.5% | 97.2% | 98.8% | 97.5% |
| 8 | 95.1% | 92.5% | 96.2% | 93.1% |
| 24 | 88.7% | 84.3% | 90.1% | 85.9% |
| 48 | 81.2% | 75.6% | 83.5% | 77.4% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture media of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
24-well sterile culture plates
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable molecule with similar properties to this compound)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture media with and without 10% FBS.
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by comparing the peak area ratio to that of the 0-hour time point.
-
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in the cell culture medium.
-
Possible Cause: The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media, such as certain amino acids or vitamins, could be reacting with the compound. The pH of the media may also affect stability.[2]
-
Suggested Solution:
-
Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.
-
Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2]
-
Analyze the stability in different types of cell culture media to identify any specific reactive components.
-
Ensure the pH of the media is stable throughout the experiment.
-
Issue 2: High variability in stability measurements between replicates.
-
Possible Cause: This could be due to inconsistent sample handling and processing. Issues with the analytical method, such as HPLC-MS, can also contribute. Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[2]
-
Suggested Solution:
-
Ensure precise and consistent timing for sample collection and processing.
-
Validate the analytical method for linearity, precision, and accuracy.
-
Confirm the complete dissolution of the compound in the stock solution and working solutions. Gentle warming or sonication may be necessary for the DMSO stock solution.
-
Issue 3: Loss of compound activity in a cell-based assay, even with fresh preparations.
-
Possible Cause: The compound may be degrading very rapidly in the presence of cells. It could also be actively metabolized by the cells or transported out of the cells. Adsorption to plasticware can also reduce the effective concentration.
-
Suggested Solution:
-
Perform a time-course experiment to determine the optimal incubation time before significant loss of activity.
-
Consider using a higher initial concentration of the compound to compensate for degradation, if it does not induce toxicity.
-
Use low-binding plates to minimize adsorption.
-
If cellular metabolism is suspected, co-incubation with metabolic inhibitors (use with caution and appropriate controls) could be considered to investigate this possibility.
-
Visualizations
Caption: SOS1-mediated RAS/MAPK signaling pathway.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Managing Biphasic ERK Phosphorylation with SOS1 Agonist-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving the use of SOS1 agonist-1 to modulate biphasic ERK phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is biphasic ERK phosphorylation?
A1: Biphasic ERK phosphorylation is a pattern of activation characterized by two distinct phases. The first phase is typically a rapid and transient peak in ERK phosphorylation (p-ERK) occurring minutes after stimulation. This is often followed by a decline and then a second, more sustained phase of activation at a later time point.[1][2][3] The specific timing and amplitude of these phases can vary significantly between cell types and stimuli, ultimately influencing cellular outcomes like proliferation versus differentiation.[4][5]
Q2: What is the role of SOS1 in the MAPK/ERK pathway?
A2: Son of Sevenless homolog 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins.[6][7] Upon stimulation by growth factors, SOS1 is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on RAS. This converts RAS to its active, GTP-bound state.[8] Activated RAS then initiates a downstream signaling cascade, leading to the sequential activation of RAF, MEK, and finally ERK, which regulates numerous cellular processes.[6]
Q3: How does this compound work and why does it cause a biphasic response?
A3: this compound is a small molecule that binds to and activates SOS1, enhancing its ability to load RAS with GTP.[9][10] This leads to an initial, strong activation of the downstream ERK pathway. However, the MAPK/ERK pathway is tightly regulated by multiple negative feedback loops.[11][12] A key feedback mechanism involves activated ERK directly phosphorylating SOS1, which reduces its activity.[4][11][13] Therefore, the initial hyper-activation of ERK by the SOS1 agonist leads to a rapid and potent feedback inhibition of SOS1, causing the signal to decrease. This interplay between strong initial activation and subsequent feedback inhibition is what generates the characteristic biphasic response in ERK phosphorylation.[14][15]
Signaling Pathway and Feedback Loop
The diagrams below illustrate the canonical MAPK/ERK signaling pathway and the negative feedback mechanism responsible for the biphasic response observed with SOS1 agonists.
Troubleshooting Guide
Users may encounter several issues when studying the effects of this compound. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| High basal p-ERK level before treatment | 1. Cells were not properly serum-starved. 2. Cells were overgrown or seeded too densely, causing contact-induced signaling.[16] 3. Contamination in cell culture medium (e.g., with growth factors). | 1. Increase serum starvation time (16-24 hours is common).[2] Use low-serum (0.1-0.5%) or serum-free media. 2. Seed cells at a lower density (e.g., 70-80% confluency) and allow them to adhere for at least 24 hours before starvation.[16] 3. Use fresh, filtered media and test for sources of contamination. |
| No observable biphasic p-ERK response | 1. Time points for sample collection are not optimized. 2. Concentration of this compound is suboptimal (too high or too low). 3. The specific cell line used lacks the necessary feedback machinery. | 1. Perform a detailed time-course experiment. Collect samples at early time points (e.g., 2, 5, 10, 15, 30 min) for the first peak and later time points (e.g., 1, 2, 4, 6 hours) for the second phase.[2] 2. Conduct a dose-response experiment to find the optimal concentration of the agonist for your cell line. 3. Confirm the expression of key pathway components (SOS1, ERK, etc.) in your cell line via Western blot or qPCR. Consider testing a different cell line known to exhibit robust MAPK signaling. |
| Only the first p-ERK peak is observed | 1. The second phase is very low or occurs much later than expected. 2. The agonist is unstable and degrades over the course of the experiment. 3. Strong phosphatase activity is terminating the signal. | 1. Extend the time course to 8, 12, or even 24 hours. 2. Check the stability of the compound in your specific cell culture medium. Consider adding a fresh dose of the agonist at a midway point. 3. If experimentally viable, consider using a general phosphatase inhibitor (e.g., okadaic acid) as a control to see if the second phase can be restored, but interpret results with caution. |
| Inconsistent Western blot results | 1. Uneven protein loading across wells. 2. Issues with antibody quality or concentration. 3. Suboptimal protein extraction or sample handling. | 1. Perform a total protein assay (e.g., BCA) to normalize loading amounts. Always probe for a loading control (e.g., GAPDH, β-actin) or total ERK on the same blot.[17] 2. Titrate your primary antibodies (p-ERK, total ERK) to find the optimal dilution. Use antibodies validated for your application. 3. Use lysis buffers containing fresh protease and phosphatase inhibitors. Keep samples on ice at all times and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Time-Course Analysis of ERK Phosphorylation by Western Blot
This protocol details the steps to analyze the biphasic activation of ERK in response to this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
6-well or 12-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete growth medium and serum-free medium
-
Phosphate-buffered saline (PBS)
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-total ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Workflow Diagram:
References
- 1. Biphasic activation of extracellular signal-regulated kinase (ERK) 1/2 in epidermal growth factor (EGF)-stimulated SW480 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biphasic activation of PI3K/Akt and MAPK/Erk1/2 signaling pathways in bovine herpesvirus type 1 infection of MDBK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sos1 regulates sustained TCR-mediated Erk activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule SOS1 Agonists Modulate MAPK and PI3K Signaling via Independent Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
Cell line-specific toxicity of SOS1 agonist-1
Welcome to the technical support center for SOS1 agonist-1 (also known as compound 79). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (compound 79) is a small molecule agonist of the Son of sevenless homologue 1 (SOS1). SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins by catalyzing the exchange of GDP for GTP. By binding to SOS1, the agonist enhances this nucleotide exchange, leading to increased levels of active, GTP-bound RAS. This activation of RAS triggers downstream signaling pathways, most notably the MAPK/ERK pathway, and is being explored for its anti-cancer potential.[1]
Q2: What is the expected downstream signaling effect of this compound treatment in cells?
A2: A key characteristic of this compound is its ability to induce a biphasic signaling response in the phosphorylation of ERK1/2.[1] At lower concentrations, the agonist leads to an increase in ERK1/2 phosphorylation. However, at higher concentrations, a decrease in ERK1/2 phosphorylation is observed. This phenomenon is attributed to a negative feedback loop where activated ERK phosphorylates SOS1, leading to the dissociation of the GRB2-SOS1 complex and a subsequent reduction in RAS activation.[2][3][4]
Q3: In which solvent should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month. It is important to store the solutions sealed and protected from moisture and light.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on ERK Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the dilution calculations for your working solutions. Given the biphasic nature of the response, it is crucial to perform a dose-response experiment to identify the optimal concentration for ERK activation in your specific cell line. |
| Cell Line Specificity | The response to this compound can be cell-line dependent. Ensure that your cell line expresses SOS1 and is responsive to RAS pathway activation. It may be necessary to test a panel of cell lines to find a suitable model. |
| Suboptimal Treatment Time | The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to determine the peak response time for your cell line and experimental conditions. |
| Compound Degradation | Ensure that the compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment. |
| Low Protein Expression | Confirm that your cells express sufficient levels of SOS1, RAS, and ERK. Low expression of any of these key proteins can lead to a blunted response. |
Issue 2: Observing Only Inhibition of ERK Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Compound Concentration is Too High | You may be working in the inhibitory phase of the biphasic response. Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar to low micromolar) to identify the activatory phase. |
| Rapid Onset of Negative Feedback | In some cell lines, the negative feedback loop that dampens ERK signaling may be very rapid and potent. Try analyzing ERK phosphorylation at very early time points (e.g., 2-10 minutes) after compound addition. |
Issue 3: High Background in Western Blots for Phospho-ERK
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | Ensure you are using a well-validated antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). |
| Blocking and Washing Steps | Optimize your Western blot protocol. Use an appropriate blocking buffer (e.g., 5% BSA in TBST) and ensure sufficient washing steps to remove non-specific antibody binding. |
| Excess Secondary Antibody | Titrate your HRP-conjugated secondary antibody to the lowest concentration that still provides a good signal. |
Quantitative Data
Table 1: In Vitro Activity of this compound (Compound 79)
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Binding Affinity to SOS1 (Kd) | Surface Plasmon Resonance (SPR) | Low double-digit nanomolar | |
| Activation of Nucleotide Exchange on RAS | In vitro biochemical assay | Submicromolar EC50 | |
| Cellular RAS-GTP Levels | RAS-GTP pulldown assay | Rapid enhancement |
| Cellular p-ERK1/2 Levels | Western Blot | Biphasic modulation | |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A unified approach to dissecting biphasic responses in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule-Mediated Activation of RAS Elicits Biphasic Modulation of Phospho-ERK Levels that Are Regulated through Negative Feedback on SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Navigating SOS1 Agonist-1 Studies: A Technical Support Guide to Minimize Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with SOS1 agonist-1. By offering detailed methodologies and clearly structured data, this resource aims to enhance experimental reproducibility and accelerate research and development efforts targeting the SOS1-RAS signaling axis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your this compound experiments.
Q1: We are observing a biphasic dose-response curve for ERK phosphorylation (pERK). At low concentrations of this compound, pERK levels increase as expected, but at higher concentrations, the signal decreases. Is this expected?
A1: Yes, a biphasic response in downstream signaling, such as ERK phosphorylation, is a known characteristic of SOS1 agonists.[1][2][3] This phenomenon is often attributed to a negative feedback loop. At higher agonist concentrations, the sustained activation of the RAS-MAPK pathway can lead to ERK-mediated phosphorylation of SOS1 itself. This phosphorylation can inhibit the interaction between SOS1 and the adaptor protein Grb2, thereby uncoupling SOS1 from upstream receptor tyrosine kinases (RTKs) and dampening the signal.[1]
Q2: Our assay shows high variability in RAS-GTP levels between replicates when using this compound. What are the potential sources of this variability and how can we minimize them?
A2: High variability in RAS-GTP levels can stem from several factors. Here are some key areas to investigate:
-
Cell Health and Confluency: Ensure consistent cell density and health across all wells. Over-confluent or stressed cells can exhibit altered signaling responses.
-
Serum Starvation: If your protocol includes serum starvation, ensure the timing is consistent. Incomplete starvation can lead to baseline RAS activation, masking the effect of the agonist.
-
Reagent Preparation and Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing and consistent pipetting.
-
Incubation Times: Adhere strictly to optimized incubation times. The kinetics of RAS activation and the subsequent negative feedback are time-sensitive.
-
Lysis and Pulldown/ELISA Steps: For RAS activation assays, ensure rapid and consistent cell lysis on ice. Inconsistent pulldown or antibody incubation times in ELISA-based assays can also introduce significant variability.
Q3: We are not observing a significant increase in RAS-GTP levels after treating our cells with this compound. What could be the problem?
A3: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Compound Potency and Integrity: Verify the concentration and integrity of your this compound stock. If possible, confirm its activity in a cell-free guanine (B1146940) nucleotide exchange factor (GEF) assay.
-
Cell Line Specificity: The expression levels of SOS1, RAS isoforms, and other signaling components can vary between cell lines. Confirm that your cell line expresses sufficient levels of SOS1. Some cell lines with activating RAS mutations may have high basal RAS-GTP levels, making it difficult to detect a further increase upon agonist treatment.[1]
-
Assay Sensitivity: Ensure your RAS activation assay is sensitive enough to detect modest changes in RAS-GTP levels. Consider using a well-validated commercial kit or optimizing your in-house protocol.
-
Dose and Time Course: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time for your specific cell line and assay conditions. The peak of RAS activation can be transient.
Q4: Are there known off-target effects of this compound that we should be aware of?
A4: While specific off-target effects depend on the particular chemical scaffold of the SOS1 agonist, it is always crucial to consider this possibility. To investigate potential off-target effects, you can:
-
Use a Structurally Unrelated SOS1 Agonist: If available, confirming your phenotype with a different chemical series of SOS1 agonists can strengthen the evidence for on-target activity.
-
SOS1 Knockout/Knockdown Cells: The most definitive way to confirm on-target activity is to show that the effect of the agonist is lost in cells where SOS1 has been genetically depleted.
-
Counter-screens: If you suspect a particular off-target, you can perform specific assays to test for activity against that target.
Quantitative Data Summary
To aid in experimental design, the following tables summarize key quantitative parameters for this compound studies. Note that optimal conditions may vary depending on the specific cell line and experimental setup.
Table 1: Recommended Concentration Ranges for In Vitro and Cellular Assays
| Assay Type | Compound | Cell Line | Concentration Range | Reference |
| RAS-GTP Pulldown | Compound 22 , 30 , 32 , 34 | HeLa | 0.1 - 100 µM | [4] |
| pERK Western Blot | Compound 1 | HeLa | 0.01 - 50 µM | [1][3] |
| SOS1 Phosphorylation | Compound 1 | HeLa | 50 µM | [1][5] |
| Cell Proliferation | MRTX0902 (Inhibitor) | Various Cancer Cell Lines | 1 - 10 µM | [6] |
Table 2: Suggested Incubation Times for Cellular Assays
| Assay | Compound | Cell Line | Incubation Time | Reference |
| RAS-GTP Pulldown | Compound 1 | HeLa | 30 minutes | [3] |
| pERK Western Blot | Compound 1 | HeLa | 30 minutes - 180 minutes | [1][3] |
| SOS1-Grb2 Co-IP | Compound 1 | 293T | Up to 90 minutes | [1] |
Experimental Protocols & Methodologies
Detailed protocols for key experiments are provided below to ensure consistency and reduce variability.
Protocol 1: RAS Activation Pulldown Assay
This protocol is for determining the levels of active, GTP-bound RAS in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 10 cm plates and grow to 70-80% confluency.
-
If necessary, serum-starve cells overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Pulldown of GTP-RAS:
-
Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with RAF-RBD (RAS-binding domain) beads for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a pan-RAS antibody to detect the amount of active RAS.
-
Analyze a portion of the total cell lysate to determine the total RAS levels for normalization.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to SOS1 in a cellular context.[7][8]
-
Cell Treatment:
-
Treat intact cells in suspension or adherent cells with this compound or vehicle control at the desired concentration for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Analyze the levels of soluble SOS1 by Western blot or other quantitative protein detection methods. A positive result is indicated by a shift in the melting curve of SOS1 in the presence of the agonist.
-
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the SOS1 signaling pathway and a typical experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecule-Mediated Activation of RAS Elicits Biphasic Modulation of Phospho-ERK Levels that Are Regulated through Negative Feedback on SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
Technical Support Center: Optimizing SOS1 Agonist-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing treatment time for experiments involving SOS1 agonist-1. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
SOS1 (Son of Sevenless homolog 1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins.[1] It facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[2] this compound is a small molecule that enhances this GEF activity, leading to increased levels of active, GTP-bound RAS.[1]
Q2: Why is optimizing the treatment time for this compound so critical?
The cellular response to this compound can be dynamic and time-dependent. Studies have shown that SOS1 agonists can induce a biphasic modulation of ERK phosphorylation.[2][3] This means that the initial activation of the MAPK/ERK pathway may be followed by a period of desensitization or negative feedback, leading to a decrease in signaling. Therefore, selecting an appropriate time point for analysis is crucial to accurately capture the intended biological effect, whether it's the peak of activation or a more sustained response.
Q3: What is a "biphasic response" and how does it relate to this compound treatment time?
A biphasic response is a phenomenon where the effect of a substance changes with increasing dose or over time. In the context of this compound, at early time points, the agonist will likely cause a strong activation of RAS and downstream ERK phosphorylation. However, this initial activation can trigger negative feedback mechanisms. For instance, activated ERK can phosphorylate SOS1, which may lead to its dissociation from the GRB2 adaptor protein, thereby dampening the signal.[4][5] This can result in a transient or "biphasic" activation profile of the MAPK pathway. Understanding this is key to designing time-course experiments that capture both the initial stimulatory and subsequent inhibitory phases.[6]
Q4: What are typical treatment durations for experiments with compounds targeting the SOS1 pathway?
Treatment durations can vary significantly depending on the experimental endpoint. For observing rapid signaling events like protein phosphorylation, short time courses are often employed, with time points ranging from minutes to a few hours.[3][4] For longer-term cellular responses, such as changes in protein expression or cell viability, or in studies involving SOS1 degraders (which can be agonist-based), treatment times can extend to 24, 48 hours, or even longer.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in p-ERK levels observed. | Suboptimal time point: The peak of ERK phosphorylation may be very transient and missed with a single, late time point. | Perform a time-course experiment: Analyze p-ERK levels at multiple early time points (e.g., 5, 15, 30, 60, 120 minutes) to identify the peak response. |
| Biphasic response: The chosen time point might fall into the inhibitory phase of the response. | Analyze both early and later time points: This will help to characterize the full kinetic profile of ERK activation and inhibition. | |
| Reagent instability: this compound may be unstable in your experimental conditions. | Prepare fresh solutions: Always use freshly prepared solutions of the agonist for each experiment. | |
| High variability in results between experiments. | Inconsistent treatment timing: Small variations in incubation times can lead to large differences in signaling output, especially for transient responses. | Standardize timing meticulously: Use a timer and stagger the addition of the agonist and lysis buffer to ensure consistent treatment durations for all samples. |
| Cellular state: Differences in cell confluency or serum starvation times can alter the basal activity of the signaling pathway. | Maintain consistent cell culture practices: Ensure cells are at a consistent confluency and follow a standardized serum starvation protocol before treatment. | |
| Unexpected decrease in downstream signaling. | Negative feedback loops: As mentioned, activation of the MAPK pathway can trigger feedback mechanisms that inhibit SOS1 activity. | Investigate feedback mechanisms: Consider co-treatment with inhibitors of feedback kinases (if known) to understand their contribution to the observed response. Also, analyze earlier time points to capture the initial activation before feedback occurs. |
| Off-target effects: At higher concentrations or longer incubation times, the agonist may have off-target effects. | Perform dose-response and time-course experiments: This will help to identify a concentration and time window where on-target effects are maximal and off-target effects are minimized. |
Experimental Protocols
Protocol 1: Time-Course Analysis of ERK Phosphorylation by Western Blot
This protocol outlines a method to determine the optimal treatment time for this compound by observing the kinetics of ERK phosphorylation.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[8]
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.
-
Treatment: Treat cells with this compound at the desired concentration. Include a vehicle control (DMSO). Collect samples at various time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).[9]
-
Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10][11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.[12]
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify band intensities and plot the ratio of phospho-ERK to total-ERK over time to determine the peak activation and subsequent deactivation kinetics.
Protocol 2: RAS Activation Pull-Down Assay
This protocol measures the level of active, GTP-bound RAS over a time course following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
RAS Activation Assay Kit (containing Raf-1 RBD beads)
-
Lysis/Wash buffer
-
GTPγS (positive control)
-
GDP (negative control)
-
Primary anti-RAS antibody
-
Standard Western blot reagents
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 1 to treat cells with this compound over a time course.
-
Cell Lysis: Lyse cells according to the RAS activation assay kit manufacturer's instructions.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Affinity Precipitation (Pull-Down):
-
Normalize the protein concentration for all samples.
-
Add Raf-1 RBD agarose (B213101) beads to each lysate.[1][15]
-
Incubate at 4°C with gentle rotation for 1 hour to allow the beads to bind to GTP-RAS.
-
Include positive (GTPγS-loaded lysate) and negative (GDP-loaded lysate) controls.
-
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins by adding Laemmli buffer and boiling.
-
Perform Western blotting as described in Protocol 1, using a primary antibody that recognizes RAS.
-
Also, run a fraction of the total cell lysate to determine the total RAS levels.
-
-
Data Analysis: Quantify the band intensity of the pull-down samples and normalize to the total RAS in the corresponding lysates. Plot the relative RAS activation over time.
Data Presentation
Table 1: Hypothetical Time-Course of p-ERK/Total ERK Ratio after this compound Treatment
| Treatment Time (minutes) | p-ERK/Total ERK Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 5 | 3.5 |
| 15 | 8.2 |
| 30 | 5.1 |
| 60 | 2.3 |
| 120 | 1.2 |
Table 2: Hypothetical Time-Course of Active RAS Levels after this compound Treatment
| Treatment Time (minutes) | Relative RAS-GTP Levels (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 10 | 4.8 |
| 30 | 9.5 |
| 60 | 6.2 |
| 120 | 3.1 |
Visualizations
Caption: SOS1 Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Time-Course Analysis.
Caption: Logical Flow for Troubleshooting SOS1 Agonist Experiments.
References
- 1. studylib.net [studylib.net]
- 2. Small Molecule SOS1 Agonists Modulate MAPK and PI3K Signaling via Independent Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Validation & Comparative
A Comparative Guide to RAS Activation: Evaluating the Efficacy of SOS1 Agonist-1 and Other Activators
For researchers, scientists, and drug development professionals, understanding the nuances of RAS activation is critical for advancing signal transduction research and developing novel therapeutics. This guide provides a detailed comparison of the efficacy of SOS1 agonist-1 (VUBI1) with other common RAS activators, supported by experimental data and protocols.
Introduction to RAS Activation
The Ras family of small GTPases (H-RAS, K-RAS, and N-RAS) are central regulators of cellular signaling, controlling processes such as proliferation, differentiation, and survival. Their activity is governed by a switch-like mechanism, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of Ras is primarily mediated by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP. One of the key GEFs in this process is the Son of Sevenless homolog 1 (SOS1).
This guide focuses on comparing different methods of activating RAS, with a particular emphasis on the small molecule SOS1 agonist, VUBI1, in relation to other activators like growth factors and activators of other GEF families.
Mechanisms of RAS Activation: A Comparative Overview
RAS activation can be initiated through various upstream signals that converge on GEFs. The primary activators discussed in this guide are:
-
This compound (VUBI1): A potent small molecule that directly binds to and allosterically activates SOS1, enhancing its GEF activity towards RAS.[1][2][3]
-
Epidermal Growth Factor (EGF): A well-characterized growth factor that activates receptor tyrosine kinases (RTKs), leading to the recruitment and activation of SOS1 at the plasma membrane.
-
RasGRP Activators: Phorbol esters (e.g., PMA) and diacylglycerol (DAG) analogs can activate the Ras Guanyl Nucleotide Releasing Protein (RasGRP) family of GEFs, which play a significant role in RAS activation, particularly in hematopoietic cells.[4][5]
-
Pan-RAS Activators: Small molecules like ML-099 that can directly activate multiple Ras-related GTPases, including Rac1, Cdc42, and Ras.
The signaling pathways for these activators are depicted below.
Quantitative Comparison of RAS Activator Efficacy
Direct, head-to-head comparative studies of VUBI1 against other RAS activators using identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can establish a comparative overview of their potency. The efficacy of these activators is typically quantified by measuring the levels of RAS-GTP or the phosphorylation of downstream effectors like ERK.
| Activator | Target | In Vitro Efficacy | In-Cell Efficacy (HeLa cells) | References |
| This compound (VUBI1) | SOS1 | Kd for SOS1: 44 nMEC50 for HRAS Nucleotide Exchange: 94 nM | EC50 for p-ERK induction: 5.9 µM (biphasic response) | |
| Epidermal Growth Factor (EGF) | Receptor Tyrosine Kinases (RTKs) | Not applicable | Typical concentration for robust RAS activation: 50-100 ng/mL (results in significant increase in RAS-GTP within minutes) | |
| Phorbol 12-Myristate 13-Acetate (PMA) | RasGRP / PKC | Not directly measured for RAS activation | Induces robust RAS and ERK activation at nanomolar concentrations in susceptible cell lines. | |
| ML-099 | Pan-Ras GTPases | Activates Rac1, Cdc42, Ras, Rab7, and Rab2A | Induces morphological changes characteristic of Rho GTPase activation. |
Note: The biphasic response of VUBI1 on p-ERK levels indicates that at higher concentrations, negative feedback mechanisms are likely engaged, leading to a decrease in downstream signaling.
Experimental Protocols
Accurate measurement of RAS activation is crucial for comparing the efficacy of different activators. The most common method is the RAS-GTP pulldown assay.
RAS-GTP Pulldown Assay
This method utilizes the high affinity of the RAS-binding domain (RBD) of RAF1 to specifically bind to and precipitate the active, GTP-bound form of RAS from cell lysates. The precipitated RAS-GTP is then quantified by Western blotting.
Materials:
-
Cell culture reagents
-
RAS activator of choice (e.g., VUBI1, EGF)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-RAF1-RBD beads
-
Wash Buffer (Lysis buffer without protease/phosphatase inhibitors)
-
SDS-PAGE sample buffer
-
Primary antibody against pan-RAS or isoform-specific RAS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, NIH3T3) and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal RAS activity.
-
Treat cells with the desired RAS activator for the specified time and concentration (e.g., 10 µM VUBI1 for 15 minutes, or 100 ng/mL EGF for 5 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
RAS-GTP Pulldown:
-
Determine the protein concentration of the supernatant.
-
Incubate 500 µg to 1 mg of total protein with GST-RAF1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Collect the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Western Blotting:
-
After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against RAS, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity to determine the relative amount of RAS-GTP.
-
Logical Framework for Comparing RAS Activators
The choice of a RAS activator depends on the specific research question. The following diagram illustrates a logical framework for selecting an appropriate activator.
Conclusion
This compound (VUBI1) is a potent and specific activator of the SOS1-RAS axis, providing a valuable tool for studying RAS signaling with temporal and dose-dependent control. While it effectively increases RAS-GTP levels, its downstream effects can be complex due to cellular feedback mechanisms. In comparison, growth factors like EGF induce a more physiological, albeit potentially less specific, activation of RAS through the entire RTK signaling cascade. Other activators, such as those for the RasGRP family or pan-RAS activators, offer alternative mechanisms for RAS activation that may be relevant in specific cellular contexts. The choice of activator should be guided by the specific experimental goals, and the efficacy should be quantified using standardized methods like the RAS-GTP pulldown assay to allow for meaningful comparisons. Further research involving direct comparative studies will be invaluable in fully elucidating the relative efficacies of these different classes of RAS activators.
References
- 1. VUBI1 | SOS1 activator | Probechem Biochemicals [probechem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Unusual Interplay of Two Types of Ras Activators, RasGRP and SOS, Establishes Sensitive and Robust Ras Activation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual interplay of two types of Ras activators, RasGRP and SOS, establishes sensitive and robust Ras activation in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Modulators: A Comparative Guide to SOS1 Agonist-1 and SOS1 Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of RAS signaling, the modulation of Son of sevenless homolog 1 (SOS1) presents a compelling therapeutic strategy. This guide provides an objective comparison of two distinct approaches: the activation of SOS1 using agonists like SOS1 agonist-1 and its inhibition with small molecules, supported by experimental data and detailed methodologies.
SOS1, a crucial guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in activating RAS proteins by catalyzing the exchange of GDP for GTP.[1][2] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive target for therapeutic intervention. While the intuitive approach has been the development of SOS1 inhibitors to block RAS activation, a fascinating alternative has emerged in the form of SOS1 agonists, which paradoxically exhibit anti-cancer properties through a mechanism of destructive overactivation.
Mechanism of Action: A Study in Contrasts
The fundamental difference between SOS1 agonists and inhibitors lies in their opposing effects on the SOS1-mediated nucleotide exchange on RAS.
SOS1 Inhibitors: The "Off" Switch
SOS1 inhibitors are designed to obstruct the normal functioning of SOS1. These small molecules typically bind to a hydrophobic pocket on the catalytic domain of SOS1, preventing its interaction with RAS.[3][4] This blockade effectively halts the conversion of inactive GDP-bound RAS to its active GTP-bound form, thereby dampening the downstream signaling cascades, most notably the MAPK/ERK pathway, which is essential for cell proliferation and survival.[1] Several potent SOS1 inhibitors, such as BAY-293 and BI-3406, have been developed and demonstrate clear anti-proliferative activity in cancer cell lines.[3][5]
This compound: The "Overdrive" Switch
In contrast, SOS1 agonists, such as VUBI-1 (a potent and well-characterized benzimidazole-derived SOS1 agonist), bind to SOS1 and enhance its GEF activity.[6][7] This leads to a rapid and dose-dependent increase in the levels of active, GTP-bound RAS in cells.[8] The anti-cancer effect of SOS1 agonists is attributed to a phenomenon of "destructive overactivation" of cellular signaling.[3][4] This hyperactivation of the RAS pathway can trigger negative feedback mechanisms and induce a biphasic response in downstream effectors like ERK.[1][8] At higher concentrations, this can lead to cellular stress, apoptosis, and an overall anti-proliferative effect.
Quantitative Comparison of SOS1 Modulators
The following table summarizes key quantitative data for representative SOS1 agonists and inhibitors, providing a basis for their comparative evaluation.
| Parameter | SOS1 Agonist (VUBI-1) | SOS1 Inhibitor (BAY-293) | SOS1 Inhibitor (BI-3406) |
| Binding Affinity (Kd to SOS1) | 44 nM[7] | - | - |
| Nucleotide Exchange Activity | EC50 = 94 nM (HRAS)[6] | - | - |
| Inhibition of SOS1:KRAS Interaction (IC50) | Not Applicable | 21 nM[5] | Potent inhibitor[9] |
| Cellular p-ERK Modulation | Biphasic; EC50 = 5,900 nM (HeLa)[6] | Reduction of p-ERK by ~50% in KRAS mutant cells[10] | Rapid reduction in p-ERK[9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies. Below are protocols for key assays used to characterize SOS1 modulators.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay directly measures the ability of a compound to modulate the SOS1-catalyzed exchange of fluorescently labeled GDP for unlabeled GTP on a RAS protein.
Principle: The assay monitors the decrease in fluorescence as a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) is released from RAS upon the addition of SOS1 and an excess of unlabeled GTP. Inhibitors will slow down this process, while agonists will accelerate it.
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
In a microplate, incubate purified RAS protein (e.g., H-Ras) pre-loaded with a fluorescent GDP analog with varying concentrations of the test compound.
-
Initiate the exchange reaction by adding a catalytic amount of purified SOS1 protein and a molar excess of unlabeled GTP.
-
Monitor the change in fluorescence intensity over time using a plate reader.
-
Calculate the initial rate of nucleotide exchange for each compound concentration and determine the EC50 (for agonists) or IC50 (for inhibitors).
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., a small molecule) and an analyte (e.g., SOS1 protein).
Principle: The SOS1 protein is immobilized on a sensor chip. A solution containing the test compound is flowed over the chip surface. The binding of the compound to SOS1 causes a change in the refractive index at the surface, which is detected as a change in the resonance angle.
Protocol:
-
Immobilize purified SOS1 protein onto a suitable SPR sensor chip.
-
Prepare a series of dilutions of the test compound in a running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate and monitor the association phase.
-
Switch to flowing only the running buffer and monitor the dissociation phase.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Cellular Phospho-ERK (p-ERK) Assay (In-Cell Western)
This assay quantifies the levels of phosphorylated ERK, a key downstream effector of the RAS-MAPK pathway, in cells treated with the test compounds.
Principle: Cells are treated with the compound, fixed, and then permeabilized. Primary antibodies specific for phosphorylated ERK and a loading control (e.g., total ERK or GAPDH) are added, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is then measured.
Protocol:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration.
-
Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent-based buffer.
-
Incubate the cells with a primary antibody against p-ERK and a primary antibody for a normalization protein.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
Acquire images and quantify the fluorescence intensity for both channels using an imaging system.
-
Normalize the p-ERK signal to the loading control and plot the dose-response curve to determine the EC50 or IC50.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: SOS1 inhibitor mechanism of action.
Caption: this compound "destructive overactivation" mechanism.
Caption: Experimental workflow for comparing SOS1 modulators.
Conclusion
The choice between a SOS1 agonist and an inhibitor is not merely a matter of activation versus inhibition but represents two distinct therapeutic philosophies. SOS1 inhibitors offer a direct and easily understandable approach to dampening oncogenic RAS signaling. In contrast, SOS1 agonists present a more nuanced, counterintuitive strategy that leverages the cell's own feedback mechanisms to induce a state of "destructive overactivation."
The data presented here underscores the potency of both classes of molecules. The decision of which modality to pursue will depend on the specific cancer context, the genetic background of the tumor, and the potential for combination therapies. This guide provides the foundational knowledge and experimental framework to aid researchers in making these critical decisions and in advancing the development of novel therapies targeting the SOS1-RAS axis.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human Cancer Cells Harboring Various KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. VUBI1 | SOS1 activator | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
Validating SOS1 as a Therapeutic Target: A Comparative Guide to SOS1 Agonist-1 and Alternative Strategies
For researchers, scientists, and drug development professionals, the validation of a therapeutic target is a critical step in the drug discovery pipeline. Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor for RAS proteins, has emerged as a compelling target, particularly in the context of RAS-driven cancers. This guide provides a comprehensive comparison of SOS1 agonist-1 as a tool for target validation against other prominent strategies, supported by experimental data and detailed protocols.
Mechanism of Action: Modulating the "On" Switch of RAS
SOS1 plays a pivotal role in activating RAS proteins by catalyzing the exchange of GDP for GTP, effectively flipping the switch to an "on" state. This activation triggers downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival.[1][2] In many cancers, hyperactivation of this pathway due to mutations in RAS or upstream regulators drives uncontrolled cell growth.[2]
This compound is a small molecule that enhances the nucleotide exchange activity of SOS1.[1] This leads to an increase in cellular RAS-GTP levels, which paradoxically can have anti-cancer effects. The proposed mechanism involves a biphasic signaling response in ERK1/2 phosphorylation, where sustained overactivation of the pathway can lead to cellular stress and apoptosis.[1]
Comparative Analysis of SOS1-Targeting Strategies
The validation of SOS1 as a therapeutic target is not limited to the use of agonists. Several alternative approaches have been developed, each with a distinct mechanism of action. This section compares this compound with SOS1 inhibitors and SOS1-targeting PROTACs (Proteolysis Targeting Chimeras).
| Therapeutic Strategy | Key Molecules | Mechanism of Action | Key Advantages | Key Limitations |
| SOS1 Agonism | This compound, VUBI-1 | Increases SOS1-mediated nucleotide exchange on RAS, leading to hyperactivation of RAS signaling. | Novel mechanism of action with potential for synthetic lethality in certain contexts. | The underlying mechanisms for its anti-cancer effects are still under investigation. Biphasic dose-response can be complex to optimize. |
| SOS1 Inhibition | BI-1701963, BAY-293, BI-3406, MRTX0902 | Block the interaction between SOS1 and RAS, preventing the loading of GTP onto RAS and thereby inhibiting RAS activation. | Direct and well-understood mechanism of action. Several inhibitors are in clinical or preclinical development. | Single-agent efficacy can be limited, often requiring combination therapies. |
| SOS1 Degradation (PROTACs) | Agonist-based PROTACs (e.g., compound 9d), Inhibitor-based PROTACs (e.g., P7, SIAIS562055) | Utilize the ubiquitin-proteasome system to induce the degradation of the SOS1 protein. | Can lead to a more sustained and potent inhibition of the pathway. May overcome resistance mechanisms associated with inhibitors. | More complex molecules with potential challenges in pharmacokinetics and delivery. |
Experimental Data: Head-to-Head Performance
The following table summarizes key experimental findings for different SOS1-targeting strategies, providing a glimpse into their relative performance in preclinical models.
| Compound/Strategy | Assay Type | Cell Line(s) | Key Findings | Reference |
| SOS1 Agonist-based PROTAC (9d) | Antiproliferation | Various KRAS-driven cancer cells | Superior antiproliferation activity compared to the agonist alone. | |
| SOS1 Agonist-based PROTAC (9d) | In vivo Xenograft | Human lung cancer | Promising antitumor potency. | |
| SOS1 Inhibitor (BI-3406) | Antiproliferation | KRAS-mutant CRC cells | Less effective as a single agent, requires combination with a MEK inhibitor for enhanced activity. | |
| SOS1 Inhibitor-based PROTAC (P7) | Antiproliferation (PDO models) | SOS1 inhibitor-sensitive CRC PDO models | Superior cytotoxic activity compared to the inhibitor BI-3406. | |
| SOS1 Inhibitor-based PROTAC (SIAIS562055) | Antiproliferation | KRAS-mutant cancer cells | Superior antiproliferative activity compared with small-molecule inhibitors. |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the SOS1 signaling pathway, a typical experimental workflow for target validation, and a comparison of the different therapeutic strategies.
Caption: The SOS1-mediated RAS activation pathway.
Caption: A typical workflow for validating SOS1 as a therapeutic target.
Caption: Comparison of therapeutic strategies targeting SOS1.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate SOS1 modulators.
Protocol 1: RAS Activation Assay (GTP-RAS Pulldown)
Objective: To measure the levels of active, GTP-bound RAS in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
RAS-binding domain (RBD) of RAF1 fused to Glutathione S-transferase (GST), immobilized on glutathione-agarose beads
-
Wash buffer (e.g., Tris buffer with MgCl2 and NaCl)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibody against pan-RAS
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.
-
Lyse cells on ice and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Incubate a standardized amount of protein lysate with GST-RBD beads to pull down GTP-bound RAS.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a pan-RAS primary antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensity to determine the relative amount of active RAS.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the downstream MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Procedure: This protocol follows the same general steps as the Western Blotting procedure in Protocol 1. The key difference is the use of a primary antibody specific for phosphorylated ERK1/2 (p-ERK). A parallel blot should be run using an antibody for total ERK1/2 to normalize for protein loading.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound and other test compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells and read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Conclusion
References
Cross-Validation of SOS1 Agonist-1 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activation of Son of sevenless homolog 1 (SOS1) by SOS1 agonist-1 with genetic models of SOS1 modulation, including knockout and overexpression systems. The objective is to cross-validate the on-target effects of this compound and provide a framework for interpreting experimental results.
Introduction to SOS1 and its Modulation
Son of sevenless homolog 1 (SOS1) is a ubiquitous guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active, signal-transducing state. This activation triggers downstream pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, differentiation, and survival.[1][2] Dysregulation of the SOS1-RAS axis is a key driver in many human cancers, making SOS1 an attractive therapeutic target.
Modulation of SOS1 activity can be achieved through both pharmacological and genetic approaches. Small molecule agonists of SOS1 have been developed to enhance RAS activation, paradoxically leading to anti-cancer effects in some contexts through hyperactivation-induced cell death.[3] Conversely, genetic models such as SOS1 knockout (KO) and overexpression systems provide valuable tools to study the fundamental roles of SOS1 and to validate the specificity of pharmacological agents.[4][5] This guide will compare the reported effects of this compound with the phenotypes observed in SOS1 genetic models.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of SOS1 in the RAS signaling cascade and a typical experimental workflow for comparing pharmacological and genetic modulation of SOS1.
Quantitative Data Comparison
The following tables summarize the expected outcomes of this compound treatment compared to SOS1 genetic manipulation on key signaling events and cellular phenotypes.
Table 1: Effects on RAS-GTP Levels
| Condition | Method | Expected Outcome | Rationale |
| This compound Treatment | RAS-GTP Pulldown | Increased RAS-GTP | Agonist enhances the GEF activity of SOS1, leading to more RAS activation.[2][6] |
| SOS1 Knockout (KO) | RAS-GTP Pulldown | Decreased basal and stimulated RAS-GTP | Ablation of SOS1 removes a key activator of RAS, reducing its activation.[4] |
| SOS1 Overexpression (OE) | RAS-GTP Pulldown | Increased RAS-GTP | Higher levels of SOS1 protein lead to increased GEF activity and more RAS activation.[7] |
Table 2: Effects on Downstream MAPK/ERK Signaling
| Condition | Method | Expected Outcome | Rationale |
| This compound Treatment | Western Blot (pERK) | Biphasic: Increased pERK at low concentrations, decreased at high concentrations | Low concentrations activate the pathway, while high concentrations can trigger negative feedback loops, such as ERK-mediated inhibitory phosphorylation of SOS1.[8][9] |
| SOS1 Knockout (KO) | Western Blot (pERK) | Decreased pERK levels | Reduced RAS activation leads to diminished downstream signaling through the MAPK cascade.[4] |
| SOS1 Overexpression (OE) | Western Blot (pERK) | Increased pERK levels | Elevated RAS-GTP levels drive stronger activation of the downstream MAPK pathway.[7] |
Table 3: Effects on Cellular Proliferation
| Condition | Method | Expected Outcome | Rationale |
| This compound Treatment | Cell Viability/Proliferation Assay | Context-dependent; can be anti-proliferative in cancer cells | Hyperactivation of the RAS-MAPK pathway can be cytotoxic.[3] |
| SOS1 Knockout (KO) | Cell Viability/Proliferation Assay | Decreased proliferation | SOS1-mediated RAS signaling is essential for normal cell proliferation.[4][5] |
| SOS1 Overexpression (OE) | Cell Viability/Proliferation Assay | Increased proliferation/transformation | Enhanced RAS signaling promotes cell cycle progression and can lead to oncogenic transformation.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of SOS1 Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the general steps for creating a SOS1 knockout cell line.
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the SOS1 gene using online tools (e.g., Benchling, CRISPR Design Tool). Select sgRNAs with high on-target and low off-target scores.[10]
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).[11]
-
-
Transfection:
-
Culture the parental cell line to 70-80% confluency.
-
Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine).[12]
-
-
Single-Cell Sorting and Expansion:
-
48-72 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into individual wells of a 96-well plate.[13]
-
Culture the single cells to expand them into clonal populations.
-
-
Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal populations. Amplify the targeted region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing or next-generation sequencing.[13]
-
Western Blot Analysis: Prepare whole-cell lysates from the clonal populations and perform a Western blot using an anti-SOS1 antibody to confirm the absence of SOS1 protein expression.
-
RAS-GTP Pulldown Assay
This protocol is used to measure the levels of active, GTP-bound RAS.
-
Cell Lysis:
-
Treat cells as required (e.g., with this compound or vehicle).
-
Wash cells with ice-cold PBS and lyse them in a magnesium-containing lysis buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol) supplemented with protease and phosphatase inhibitors.[14][15]
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation:
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a pan-RAS antibody to detect the amount of active RAS.
-
Analyze a portion of the total cell lysate to determine the total RAS levels as a loading control.
-
Western Blot for Phosphorylated ERK (pERK)
This protocol is used to assess the activation of the downstream MAPK pathway.
-
Sample Preparation:
-
Treat cells as required and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[16]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2 T202/Y204) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The cross-validation of this compound effects with data from SOS1 genetic models is crucial for confirming the on-target activity of the compound and for understanding its mechanism of action. This compound is expected to phenocopy aspects of SOS1 overexpression, such as increased RAS-GTP levels and downstream signaling. Conversely, the lack of effect of this compound in SOS1 knockout cells would provide strong evidence for its specificity. The characteristic biphasic response of ERK phosphorylation to SOS1 agonists highlights the complexity of the signaling network and the importance of dose-response studies. By utilizing the experimental protocols outlined in this guide, researchers can systematically compare the effects of pharmacological and genetic modulation of SOS1, leading to a more comprehensive understanding of its role in health and disease.
References
- 1. Sos1 SOS Ras/Rac guanine nucleotide exchange factor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Role of the RasGEFs Sos1 and Sos2 in Mouse Skin Homeostasis and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Sulfonamide-Derived Agonists of SOS1-Mediated Nucleotide Exchange on RAS Using Fragment-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule SOS1 Agonists Modulate MAPK and PI3K Signaling via Independent Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 14. neweastbio.com [neweastbio.com]
- 15. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of SOS1 Agonist-1 and VUBI-1: A Guide for Researchers
A detailed examination of two prominent chemical probes for the activation of Son of Sevenless homolog 1 (SOS1), a key regulator of the RAS signaling pathway.
This guide provides a comprehensive comparison of two widely used SOS1 agonists, SOS1 agonist-1 and VUBI-1. Both molecules serve as valuable research tools for investigating the intricate mechanisms of RAS pathway activation and its downstream consequences. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their specific experimental needs.
Introduction to SOS1 and its Agonists
Son of Sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by catalyzing the exchange of GDP for GTP on RAS proteins, thereby converting them to their active state.[1][2] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of the RAS-SOS1 interaction is implicated in numerous human cancers, making SOS1 an attractive therapeutic target.[3][6][7]
SOS1 agonists are small molecules that bind to SOS1 and enhance its GEF activity, leading to increased levels of active, GTP-bound RAS.[6][8] These compounds have emerged as powerful chemical probes to dissect the dynamics of RAS signaling. Notably, many SOS1 agonists induce a biphasic response in downstream signaling, such as ERK phosphorylation, where an initial activation is followed by inhibition at higher concentrations or over longer time periods.[4][6][9] This phenomenon is attributed to negative feedback mechanisms within the MAPK pathway.[4]
This guide focuses on two benzimidazole-derived SOS1 agonists: this compound (also known as compound 79 in its discovery publication) and VUBI-1.
Quantitative Data Summary
The following tables summarize the key biochemical and cellular parameters for this compound and VUBI-1, providing a direct comparison of their potency and activity.
| Parameter | This compound (Compound 79) | VUBI-1 | Reference |
| Binding Affinity (Kd) to SOS1 | 23 nM | 44 nM | [6][9] |
| Molecular Weight | 497.03 g/mol | 483.03 g/mol | [9][10] |
| Chemical Formula | C27H35FN6O | C26H32ClFN6 | [9][10] |
Table 1: Biochemical Properties of this compound and VUBI-1
| Parameter | This compound (Compound 79) | VUBI-1 | Reference |
| Cellular pERK ICW EC50 (HeLa cells) | Not explicitly reported | 5.9 µM | [9] |
| Cellular RAS Activation | Rapidly enhances cellular RAS-GTP levels | Rapidly enhances cellular RAS-GTP levels | [6][9] |
| Effect on Downstream Signaling | Induces biphasic changes in ERK1/2 phosphorylation | Induces biphasic changes in ERK1/2 phosphorylation | [6][9] |
Table 2: Cellular Activity of this compound and VUBI-1
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: SOS1 Signaling Pathway Activation by Agonists.
Caption: Workflow for Fluorescence Polarization-Based Binding Assay.
Caption: Workflow for Western Blot Analysis of ERK Phosphorylation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Protocol 1: Fluorescence Polarization (FP) Assay for SOS1 Binding Affinity (Kd) Determination
This protocol is adapted from standard fluorescence polarization assay procedures used for measuring protein-ligand interactions.[11]
Materials:
-
Purified recombinant human SOS1 protein (catalytic domain, e.g., residues 564-1049)
-
Fluorescently labeled KRAS protein (e.g., with FITC)
-
This compound or VUBI-1
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the SOS1 agonist in the assay buffer.
-
In each well of the microplate, add a constant concentration of fluorescently labeled KRAS (e.g., 15 nM).
-
Add the serially diluted SOS1 agonist to the wells.
-
Add a constant concentration of purified SOS1 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader.
-
Plot the change in fluorescence polarization as a function of the agonist concentration.
-
Calculate the dissociation constant (Kd) by fitting the data to a suitable binding model using non-linear regression analysis.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol outlines the steps for assessing the cellular activity of SOS1 agonists by measuring the phosphorylation of ERK1/2.[12][13]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound or VUBI-1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the SOS1 agonist for a specified time (e.g., 30 minutes for dose-response) or with a fixed concentration for different time points (for time-course).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the anti-total-ERK1/2 primary antibody to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Protocol 3: RAS Activation Assay (GTP-RAS Pulldown)
This protocol is a common method to measure the levels of active, GTP-bound RAS in cells treated with SOS1 agonists.[1]
Materials:
-
Cells treated with SOS1 agonist as described in Protocol 2.
-
RAS activation assay kit (containing RAF-RBD beads or similar)
-
Lysis/binding/wash buffer provided with the kit.
-
GTPγS and GDP for positive and negative controls.
-
Primary antibody against pan-RAS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Lyse the treated cells using the provided lysis buffer.
-
Incubate a portion of the cell lysate with RAF-RBD (RAS-binding domain of RAF) coupled to agarose (B213101) beads. This will specifically pull down GTP-bound (active) RAS.
-
As controls, incubate lysates from untreated cells with GTPγS (a non-hydrolyzable GTP analog, positive control) or GDP (negative control) before adding the RAF-RBD beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using a pan-RAS antibody.
-
Run a parallel Western blot with a portion of the total cell lysate to determine the total amount of RAS protein in each sample.
-
Quantify the band intensities to determine the relative amount of active RAS in each sample.
Conclusion
Both this compound and VUBI-1 are potent activators of SOS1-mediated RAS signaling and valuable tools for cancer research and the study of signal transduction. Their similar benzimidazole (B57391) scaffold results in a comparable mechanism of action, including the characteristic biphasic effect on ERK phosphorylation. The choice between these two compounds may depend on the specific experimental context, including the desired potency and the availability of the compound. This guide provides the necessary quantitative data and detailed protocols to aid researchers in making an informed decision and in designing and executing their experiments with rigor and reproducibility.
References
- 1. rupress.org [rupress.org]
- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole activators of SOS1-mediated nucleotide exchange on RAS - American Chemical Society [acs.digitellinc.com]
- 4. Small Molecule-Mediated Activation of RAS Elicits Biphasic Modulation of Phospho-ERK Levels that Are Regulated through Negative Feedback on SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS (Journal Article) | OSTI.GOV [osti.gov]
- 9. VUBI1 | SOS1 activator | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Synergistic Modulation of SOS1: A Comparative Guide to Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless homolog 1 (SOS1) protein, a critical guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins, has emerged as a promising target in oncology. Modulating SOS1 activity, primarily through inhibition or degradation, presents a strategic approach to suppress the RAS signaling pathway, which is frequently hyperactivated in various cancers. This guide provides a comparative analysis of the synergistic effects observed when SOS1-targeting agents are combined with other cancer drugs, supported by experimental data, detailed protocols, and pathway visualizations.
While the direct combination of a specific molecule termed "SOS1 agonist-1" with other cancer drugs is not extensively documented in peer-reviewed literature, the broader strategy of SOS1 modulation—encompassing inhibition and targeted degradation (often engineered from agonists)—reveals significant therapeutic potential. This guide will therefore focus on these well-researched modalities.
Overview of SOS1 Modulation Strategies in Combination Therapy
Targeting the SOS1-KRAS interaction is a pan-KRAS strategy, applicable to cancers driven by various KRAS mutations, not just the G12C variant. The primary rationale for combination therapy is to enhance anti-tumor efficacy, overcome intrinsic and acquired resistance, and achieve more durable responses than monotherapy.
Key Combination Strategies:
-
SOS1 Inhibition + KRAS G12C Inhibition: This is the most studied combination. SOS1 inhibitors prevent the reloading of both wild-type and mutant KRAS with GTP, thus enhancing the efficacy of KRAS G12C inhibitors that preferentially bind to the inactive, GDP-bound state of the KRAS G12C mutant.
-
SOS1 Inhibition + MEK Inhibition: This vertical inhibition strategy targets two nodes in the same pathway (RAS-RAF-MEK-ERK). It aims to prevent feedback reactivation of the MAPK pathway that often occurs with MEK inhibitor monotherapy.
-
SOS1 Inhibition + Other Upstream Inhibitors (e.g., SHP2, EGFR): This approach targets parallel or upstream signaling pathways that can contribute to RAS activation and resistance.
-
SOS1 Degradation (PROTACs): Proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of SOS1 represent a newer modality. Some of these have been developed from SOS1 agonists.[1][2] By removing the entire SOS1 protein, these agents can abrogate both its catalytic and scaffolding functions, potentially leading to a more profound and sustained inhibition of RAS signaling.
Comparative Efficacy of SOS1-Targeting Combinations
The following tables summarize quantitative data from preclinical studies, demonstrating the synergistic anti-proliferative effects of SOS1-targeting combinations in various cancer cell lines.
Table 1: In Vitro Synergistic Effects on Cell Proliferation
| Cancer Type | Cell Line | Combination | Key Finding | Synergy Score (cScore)* | Reference |
| NSCLC (KRAS G12C) | NCI-H2122 | Adagrasib (KRAS G12C inhibitor) + BI-3406 (SOS1 inhibitor) | Potent synergistic anti-proliferative effects | >10 | [3] |
| NSCLC (KRAS G12C) | NCI-H2122 | Adagrasib + TNO155 (SHP2 inhibitor) | Synergistic anti-proliferative effects | >10 | [3] |
| NSCLC (KRAS G12C) | NCI-H2122 | Adagrasib + Lapatinib (ErbB family inhibitor) | Synergistic anti-proliferative effects | >10 | [3] |
| CRC (KRAS G12C) | SW837 | Adagrasib + BI-3406 | Clear anti-proliferative response with synergy | 5-10 | |
| Pancreatic Cancer (KRAS G12C) | MIA PaCa-2 | BAY-293 (SOS1 inhibitor) + Trametinib (MEK inhibitor) | Synergistic cytotoxicity | CI < 1 | |
| Pancreatic Cancer (KRAS G12D) | AsPC-1 | BAY-293 + SN-38 (Topoisomerase I inhibitor) | High synergistic activity | CI < 1 |
*Combination scores (cScore) >5-10 are generally considered clear synergy. Combination Index (CI) < 1 indicates synergy.
Table 2: In Vivo Anti-Tumor Efficacy
| Cancer Model | Combination | Key Finding | Reference |
| NSCLC Xenograft (KRAS G12C) | Adagrasib + BI-3406 | Enhanced and more durable tumor growth inhibition compared to either single agent. | |
| CRC Xenograft (KRAS G12C) | Adagrasib + BI-3406 | Delayed emergence of acquired resistance to adagrasib. | |
| Lung Adenocarcinoma Allograft (KRAS G12D) | MRTX1133 (KRAS G12D inhibitor) + BI-3406 | Markedly stronger, synergistic antitumor effects. | |
| Human Lung Cancer Xenograft | SOS1 PROTAC (agonist-based) | Promising antitumor potency. |
Signaling Pathways and Mechanisms of Synergy
The primary mechanism of synergy for SOS1 inhibitor combinations involves a more profound and sustained suppression of the RAS-MAPK signaling pathway.
SOS1 and KRAS G12C Inhibition
The diagram below illustrates the synergistic mechanism between a SOS1 inhibitor and a KRAS G12C inhibitor. The SOS1 inhibitor reduces the overall pool of active GTP-bound KRAS, which in turn increases the available inactive GDP-bound KRAS G12C that can be targeted by the specific inhibitor.
SOS1 Modulation Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating the synergistic effects of SOS1-targeting drug combinations.
Experimental Protocols
Cell Proliferation and Synergy Analysis
Objective: To determine the anti-proliferative effect of drug combinations and quantify synergy.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., NCI-H2122 for NSCLC, SW837 for CRC) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1,000-3,000 cells per well and allowed to attach overnight.
-
Drug Treatment: A dose-response matrix is prepared with serial dilutions of the SOS1 inhibitor (e.g., BI-3406) and the combination drug (e.g., adagrasib). Cells are treated for 72-96 hours.
-
Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: Dose-response curves are generated for each drug alone and in combination. Synergy is calculated using a suitable model, such as the Chou-Talalay method to determine the Combination Index (CI) or by calculating a combination score (cScore) based on the comparison of observed versus expected growth inhibition.
Western Blot for Pathway Analysis
Objective: To assess the effect of drug combinations on key signaling proteins.
Protocol:
-
Cell Lysis: Cells are treated with the drug combinations for a specified time (e.g., 6 or 24 hours). After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, β-actin).
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to loading controls.
Conclusion and Future Directions
The combination of SOS1 modulators, particularly SOS1 inhibitors and degraders, with targeted agents like KRAS and MEK inhibitors, represents a highly promising therapeutic strategy for RAS-driven cancers. Preclinical data consistently demonstrate strong synergistic effects, leading to enhanced anti-tumor activity and the potential to overcome resistance. Several SOS1 inhibitors are now in clinical trials, both as monotherapies and in combination regimens.
Future research will likely focus on:
-
Optimizing dosing and scheduling for combination therapies to maximize efficacy and minimize toxicity.
-
Identifying biomarkers to predict which patients are most likely to respond to these combinations.
-
Exploring the potential of SOS1-targeting combinations in a broader range of cancer types with different KRAS mutations.
-
Further development and evaluation of SOS1 PROTACs as a potentially more effective modality for SOS1-directed therapy.
References
Validating On-Target Engagement of SOS1 Agonist-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the on-target engagement of SOS1 agonist-1 in a cellular context. We will explore key assays, compare the agonist's performance with alternative SOS1 modulators, and provide detailed experimental protocols and visualizations to support your research and development efforts.
Introduction to SOS1 and its Modulation
Son of Sevenless 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell proliferation, differentiation, and survival. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. Small molecules have been developed to modulate SOS1 activity in distinct ways:
-
SOS1 Agonists: These molecules enhance the catalytic activity of SOS1, leading to an increase in the active, GTP-bound form of RAS (RAS-GTP). This compound is one such compound that stimulates the nucleotide exchange on RAS.[1]
-
SOS1 Inhibitors: These compounds block the interaction between SOS1 and RAS, thereby preventing RAS activation.
-
SOS1-targeting PROTACs (Proteolysis Targeting Chimeras): These molecules induce the degradation of the SOS1 protein, offering an alternative mechanism to abolish its function.
Validating that a compound directly interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This guide focuses on the methods used to confirm that this compound engages with SOS1 in cells and elicits the expected downstream signaling events.
Comparative Analysis of SOS1 Modulators
The following table summarizes the key characteristics and performance metrics of this compound compared to a representative SOS1 inhibitor (BI-3406) and a SOS1-targeting PROTAC. This data is essential for understanding the different pharmacological profiles and selecting the appropriate tool compound for a given research question.
| Feature | This compound | SOS1 Inhibitor (BI-3406) | SOS1-targeting PROTAC |
| Mechanism of Action | Enhances SOS1-mediated GTP exchange on RAS[1] | Inhibits the SOS1-KRAS interaction[2] | Induces proteasomal degradation of SOS1 |
| Cellular Effect on RAS-GTP Levels | Increases RAS-GTP levels[1] | Decreases RAS-GTP levels | Decreases SOS1 protein, leading to reduced RAS-GTP |
| Effect on pERK Levels | Biphasic modulation (initial increase followed by a decrease) | Inhibition (IC50 in NCI-H358 cells: 4 nM)[2] | Sustained inhibition |
| Cellular Proliferation (NCI-H358) | Not reported for direct comparison | IC50: 24 nM[2] | Not directly comparable, but PROTACs show potent anti-proliferative activity |
| PROTAC DC50 (Degradation) | N/A | N/A | 13 nM to 98.4 nM (depending on specific PROTAC)[1] |
Experimental Validation of On-Target Engagement
Several robust experimental approaches can be employed to validate the on-target engagement of this compound in cells. These methods range from directly assessing the physical interaction between the compound and the target protein to measuring the functional consequences of this engagement on downstream signaling pathways.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). While a specific thermal shift value for this compound is not publicly available, this method is a gold standard for confirming target binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble SOS1 protein at each temperature point using Western blotting with a specific anti-SOS1 antibody.
-
Generate a melting curve by plotting the percentage of soluble SOS1 protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Pull-Down Assay
A pull-down assay can be used to demonstrate the direct interaction of this compound with SOS1. This involves immobilizing a tagged version of the agonist and using it as "bait" to capture SOS1 from a cell lysate.
Experimental Protocol: Pull-Down Assay
-
Preparation of "Bait":
-
Synthesize a derivative of this compound that incorporates a biotin (B1667282) tag, connected via a suitable linker that does not interfere with its binding to SOS1.
-
Immobilize the biotinylated this compound on streptavidin-coated magnetic beads.
-
-
Cell Lysate Preparation:
-
Lyse cells expressing SOS1 using a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding and Washing:
-
Incubate the cell lysate with the agonist-coated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer).
-
Analyze the eluate by Western blotting using an anti-SOS1 antibody to confirm the presence of SOS1.
-
Downstream Signaling Analysis (pERK Western Blot)
Measuring the phosphorylation of downstream effectors is a key functional readout of SOS1 engagement. SOS1 activation leads to the phosphorylation of ERK (pERK). SOS1 agonists have been shown to cause a biphasic response in pERK levels, with an initial increase followed by a decrease due to negative feedback mechanisms.
Experimental Protocol: pERK Western Blot
-
Cell Treatment and Lysis:
-
Plate cells and serum-starve them overnight to reduce basal signaling.
-
Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 15, 30, 60, 90 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the pERK signal and normalize it to the total ERK signal.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SOS1 signaling pathway, the experimental workflow for validating target engagement, and the logical relationship between the different SOS1 modulators.
Conclusion
Validating the on-target engagement of this compound is a multifaceted process that requires a combination of biophysical and functional cellular assays. By employing techniques such as CETSA, pull-down assays, and downstream signaling analysis, researchers can confidently confirm that this compound directly interacts with SOS1 and modulates the RAS-ERK pathway as intended. This guide provides a framework for designing and executing these critical experiments, enabling a more thorough understanding of the compound's mechanism of action and facilitating its progression in the drug discovery pipeline. The comparative data presented also highlights the diverse strategies available for targeting SOS1, each with its own unique pharmacological profile.
References
A Head-to-Head Comparison of SOS1 Modulators: Agonists, Inhibitors, and PROTACs
For researchers, scientists, and drug development professionals, understanding the landscape of molecules targeting the Son of Sevenless 1 (SOS1) protein is critical for advancing therapies against RAS-driven cancers. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS proteins, which are key regulators of cell proliferation and survival.[1] This guide provides a head-to-head comparison of different classes of SOS1-targeting compounds—agonists, inhibitors, and proteolysis-targeting chimeras (PROTACs)—supported by available experimental data.
Mechanism of Action: Activating, Inhibiting, or Degrading SOS1
SOS1 modulators can be broadly categorized based on their effect on its function. SOS1 agonists enhance the protein's natural role in swapping GDP for GTP on RAS, thereby increasing the levels of active, GTP-bound RAS.[2][3] Conversely, SOS1 inhibitors block the interaction between SOS1 and RAS, preventing this activation and reducing RAS-GTP levels.[4][5] A third emerging class, SOS1 PROTACs, are designed to induce the degradation of the SOS1 protein entirely.[6]
Quantitative Comparison of SOS1 Modulators
The following tables summarize the available quantitative data for representative SOS1 agonists, inhibitors, and PROTACs. Direct head-to-head comparisons between different agonist compounds are limited in the current literature; therefore, this guide presents the available data for agonists and contrasts it with the more extensively characterized inhibitors and PROTACs.
Table 1: Comparison of SOS1 Agonist Compounds
| Compound Class | Specific Compound | Target Affinity (Kd) | Biochemical Potency (EC50) | Cellular Effect |
| Benzimidazole | VUBI1 | 44 nM[7] | 94 nM (HRAS Nucleotide Exchange)[3] | Biphasic pERK modulation in HeLa cells (EC50 = 5,900 nM)[3] |
| Quinazoline | Compound 32 | Not Reported | ≤2.5 µM (Nucleotide Exchange)[8] | Increased RAS-GTP levels and biphasic pERK modulation in HeLa cells[8] |
| Quinazoline | Compound 34 | Not Reported | ≤2.5 µM (Nucleotide Exchange)[8] | Increased RAS-GTP levels and biphasic pERK modulation in HeLa cells[8] |
Table 2: Comparison of SOS1 Inhibitor Compounds
| Compound | Target | Biochemical Potency (IC50) | Cellular Potency (IC50) |
| BI-3406 | SOS1-KRAS Interaction | 6 nM[5] | 83–231 nM (RAS-GTP levels)[9] |
| BAY-293 | KRAS-SOS1 Interaction | 21 nM[4] | ~1 µM (antiproliferative)[10] |
| MRTX0902 | SOS1 Binding | 2 nM (HTRF binding assay)[11] | 30 nM (pERK in MKN1 cells)[11] |
Table 3: Comparison of SOS1 PROTACs
| Compound | Warhead | E3 Ligase Ligand | Target Affinity (Kd) | Degradation Activity | Cellular Potency (IC50) |
| 9d | VUBI-1 (Agonist) | VHL | Not Reported | Dmax = 56-92% at 0.1-1 µM[6] | Superior to agonist alone[12] |
| P7 | BAY-293 (Inhibitor) | Lenalidomide (CRBN) | Not Reported | Up to 92% degradation[13] | 5-fold lower than BI-3406 in CRC PDOs[13] |
| SIAIS562055 | BI-3406 analog (Inhibitor) | CRBN | 95.9 nM[14] | Concentration-dependent degradation[14] | Superior to small-molecule inhibitors[15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of these compounds, the following diagrams illustrate the SOS1 signaling pathway and a typical experimental workflow for their characterization.
Caption: SOS1 signaling pathway and points of intervention for different modulators.
Caption: A typical experimental workflow for the evaluation of SOS1 modulators.
Detailed Experimental Protocols
Nucleotide Exchange Assay
This assay measures the ability of a compound to either enhance (agonist) or inhibit (inhibitor) the SOS1-mediated exchange of fluorescently labeled GDP for unlabeled GTP on RAS.
-
Principle: A fluorescently labeled GDP (e.g., BODIPY-GDP) is pre-loaded onto RAS protein. The fluorescence signal changes when the labeled GDP is released upon the addition of SOS1 and excess unlabeled GTP.[16]
-
Protocol Outline:
-
Incubate purified RAS protein with fluorescently labeled GDP to allow for complex formation.
-
Add the test compound at various concentrations.
-
Initiate the exchange reaction by adding purified SOS1 catalytic domain and a molar excess of unlabeled GTP.
-
Monitor the change in fluorescence over time using a plate reader. The rate of fluorescence change is proportional to the rate of nucleotide exchange.[16]
-
For agonists, an increased rate of signal change is observed, while inhibitors cause a decreased rate.
-
RAS-GTP Pulldown Assay
This assay is used to determine the levels of active, GTP-bound RAS in cells following treatment with a SOS1 modulator.
-
Principle: A protein domain that specifically binds to the GTP-bound conformation of RAS (e.g., the RAS-binding domain of RAF1) is used as a "bait" to pull down active RAS from cell lysates.[17][18]
-
Protocol Outline:
-
Culture and treat cells with the SOS1 modulator for the desired time.
-
Lyse the cells in a buffer that preserves the GTP-bound state of RAS.
-
Incubate the cell lysates with the GST-tagged RAF1-RBD bait protein immobilized on glutathione-agarose beads.[18]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins (active RAS and the bait) from the beads.
-
Analyze the eluate by Western blotting using an anti-RAS antibody to quantify the amount of active RAS. A sample of the total cell lysate is also run to determine the total RAS levels.[19]
-
ERK Phosphorylation Western Blot
This assay measures the activation of the downstream MAPK/ERK signaling pathway by detecting the phosphorylation of ERK.
-
Principle: SOS1 activation of RAS leads to the phosphorylation and activation of downstream kinases, including ERK. Western blotting with antibodies specific to the phosphorylated form of ERK (pERK) allows for the quantification of pathway activation.
-
Protocol Outline:
-
Treat cells with the SOS1 modulator at various concentrations and time points.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[20]
-
To normalize the data, the membrane is often stripped and re-probed with an antibody that recognizes total ERK.[21]
-
Conclusion
The modulation of SOS1 activity presents a promising therapeutic strategy for RAS-driven cancers. While SOS1 inhibitors have been more extensively studied and have entered clinical trials, SOS1 agonists and PROTACs represent novel approaches with distinct mechanisms of action.[12][22] SOS1 agonists, such as VUBI1 and quinazoline-based compounds, induce a biphasic response in downstream signaling, which may have therapeutic potential through the over-activation of the RAS pathway.[23] SOS1 PROTACs offer the advantage of eliminating the SOS1 protein, which could lead to a more sustained and potent inhibition of RAS signaling and overcome some resistance mechanisms.[6][13] The choice of modulator will depend on the specific therapeutic context and the desired biological outcome. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these exciting new classes of compounds.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTX0902 | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. neweastbio.com [neweastbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of SOS1 Agonist-1
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the safe disposal of SOS1 agonist-1, a compound utilized in the study of RAS-MAPK signaling pathways. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Understanding this compound
SOS1 (Son of Sevenless homolog 1) is a guanine (B1146940) nucleotide exchange factor that plays a pivotal role in activating RAS proteins, which are key components of signaling pathways that control cell proliferation, differentiation, and survival. SOS1 agonists are molecules that enhance this activity, leading to increased levels of activated RAS-GTP and subsequent downstream signaling. Due to their biological activity, these compounds and their waste materials must be handled with care.
Quantitative Data and Storage Recommendations
While specific quantitative data for the disposal of this compound is not publicly available, the following table summarizes key information regarding its storage, which is crucial for maintaining its stability and ensuring safety prior to disposal.
| Parameter | Value | Source |
| Storage of Solid Form | -20°C, sealed, away from moisture and light | MedchemExpress |
| Storage of Stock Solution (-80°C) | Stable for up to 6 months | MedchemExpress |
| Storage of Stock Solution (-20°C) | Stable for up to 1 month | MedchemExpress |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, including unused solid compound, solutions, and contaminated labware. These are general guidelines based on standard laboratory practices for similar chemical compounds; always consult your institution's specific safety protocols and local regulations.
1. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
-
2. Disposal of Unused Solid Compound:
-
Do not dispose of solid this compound in the general trash.
-
Collect the solid waste in a clearly labeled, sealed container designated for chemical waste.
-
The label should include the chemical name ("this compound"), the approximate amount, and any known hazard symbols.
3. Disposal of Solutions:
-
This compound is often dissolved in solvents such as DMSO.
-
Do not pour solutions down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should specify all components of the solution (e.g., "this compound in DMSO") and their approximate concentrations.
-
If mixing different waste solutions, ensure they are compatible to avoid dangerous chemical reactions.
4. Decontamination and Disposal of Labware:
-
All labware that has come into contact with this compound (e.g., pipette tips, tubes, flasks) should be considered contaminated.
-
Disposable items should be placed in a designated hazardous waste bag or container.
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual compound. The rinsate should be collected as hazardous liquid waste. Following the initial rinse, wash the glassware according to standard laboratory procedures.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, follow your institution's emergency spill response procedures.
6. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow their specific procedures for waste pickup and disposal.
SOS1 Signaling Pathway
The diagram below illustrates the role of SOS1 in the activation of the RAS-MAPK signaling cascade. SOS1 acts as a crucial intermediary, responding to upstream signals from receptor tyrosine kinases (RTKs) and activating RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to changes in gene expression and cellular responses.
Caption: The SOS1-mediated RAS-MAPK signaling pathway.
By adhering to these disposal procedures and understanding the biological context of this compound, researchers can maintain a safe and efficient laboratory environment, fostering a culture of safety and responsibility.
Essential Safety and Handling Protocols for SOS1 Agonist-1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of SOS1 Agonist-1.
This document provides crucial safety and logistical information for the proper handling of this compound (Catalog No. HY-153606), a potent compound for research use. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side-Shields | Must meet ANSI Z87.1 standards. Provides protection from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. |
| Body Protection | Laboratory Coat | A long-sleeved, knee-length lab coat is required to protect against spills. |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
2.1. Compound Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The product data sheet for this compound specifies storage at -20°C in a sealed container, protected from moisture and light.[1]
2.2. Preparation of Stock Solutions
-
All manipulations involving the solid form of this compound must be performed in a chemical fume hood to prevent inhalation of any airborne particles.
-
The supplier, MedChemExpress, provides solubility information, indicating that this compound can be dissolved in DMSO.[1][2]
-
When preparing solutions, slowly add the solvent to the vial containing the solid compound to minimize the potential for aerosolization.
2.3. Experimental Use
-
Always wear the full complement of recommended PPE when handling solutions of this compound.
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Disposal Plan: Managing this compound Waste
Proper disposal of hazardous waste is critical to environmental and personal safety.
3.1. Waste Segregation and Collection
-
All materials contaminated with this compound, including pipette tips, gloves, and empty vials, must be disposed of as hazardous chemical waste.
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container.
-
For solutions of this compound in DMSO, the waste should be collected with other organic solvents.[3]
3.2. Container Management
-
Use containers that are compatible with the chemical waste they are holding.
-
Ensure waste containers are kept closed except when adding waste.
-
Label all hazardous waste containers with the full chemical name and concentration of the contents.
3.3. Final Disposal
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the operational flow, the following diagrams illustrate the recommended workflow for handling this compound.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
This guide is intended to provide essential safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete and detailed safety information. Your institution's Environmental Health and Safety (EHS) office is also a valuable resource for any questions regarding the safe handling and disposal of research chemicals.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
